Fddnp
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
590365-47-2 |
|---|---|
Molecular Formula |
C18H16FN3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-[1-[6-[2-fluoroethyl(methyl)amino]naphthalen-2-yl]ethylidene]propanedinitrile |
InChI |
InChI=1S/C18H16FN3/c1-13(17(11-20)12-21)14-3-4-16-10-18(22(2)8-7-19)6-5-15(16)9-14/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
IAVCEBMLYVGBLA-UHFFFAOYSA-N |
SMILES |
CC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCF |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCF |
Synonyms |
((18)F)FDDNP (18F)FDDNP 2-(1-(6-((2-((18)F)fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile 2-(1-(6-((2-fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Intricacies of FDDNP in Tauopathy: A Technical Guide to its Mechanism of Action
For Immediate Release
Los Angeles, CA – October 30, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of [18F]FDDNP, a key imaging agent in the study of tauopathies such as Alzheimer's disease and Chronic Traumatic Encephalopathy (CTE). This whitepaper provides a granular look at the molecular interactions of this compound, detailing its binding characteristics, effects on tau pathology, and the downstream cellular consequences, supported by quantitative data, detailed experimental protocols, and novel signaling pathway diagrams.
[18F]this compound, or 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile, is a PET (Positron Emission Tomography) tracer that has the unique ability to bind to both beta-amyloid plaques and tau neurofibrillary tangles, the two hallmark pathologies of Alzheimer's disease. Its utility extends to other tauopathies where amyloid-beta is less prominent, making it a valuable tool for in-vivo visualization of tau pathology.
Core Mechanism: Binding to Tau Aggregates
This compound's primary mechanism of action in tauopathy is its binding to the β-sheet structures characteristic of aggregated tau fibrils. This interaction allows for the visualization and quantification of tau pathology in the living brain using PET imaging. This compound exhibits a moderate binding affinity for tau fibrils, which, while also binding to amyloid-beta aggregates, allows for the detection of tau pathology in regions where it is the predominant pathological species.
Quantitative Binding Data
To provide a clear comparison of this compound's binding kinetics, the following table summarizes key quantitative data from in vitro binding assays.
| Ligand | Target | Dissociation Constant (KD) | Maximum Binding Capacity (Bmax) |
| [18F]this compound | K18ΔK280 tau fibrils | 37 nM | 2.1 pmol/nmol |
| [18F]this compound | Aβ42 fibrils | 5.5 nM | 0.28 pmol/nmol |
Downstream Cellular Effects and Signaling Pathways
While this compound is primarily utilized as an imaging agent, its binding to tau aggregates is hypothesized to have downstream cellular effects. The accumulation of hyperphosphorylated tau into neurofibrillary tangles disrupts normal neuronal function by impairing microtubule stability and axonal transport. Key kinases involved in tau hyperphosphorylation include Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (Cdk5).
Furthermore, the presence of extracellular tau aggregates can trigger neuroinflammatory responses through the activation of microglia, the resident immune cells of the brain. This activation can lead to the release of pro-inflammatory cytokines, further exacerbating neuronal damage. The binding of this compound to these aggregates may modulate these pathological processes, although the direct impact on these signaling pathways is an area of ongoing investigation.
Experimental Protocols
This guide provides detailed methodologies for key experiments cited in the study of this compound and tauopathy.
In Vitro Tau Aggregation Assay using Thioflavin T
This assay is used to monitor the aggregation of tau protein in the presence or absence of this compound.
Materials:
-
Recombinant tau protein (full-length or fragments)
-
Heparin (or other aggregation inducers)
-
Thioflavin T (ThT) solution
-
This compound (or vehicle control)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Prepare a stock solution of recombinant tau protein in an appropriate buffer (e.g., PBS).
-
In a 96-well plate, combine the tau protein solution, heparin, and either this compound at various concentrations or a vehicle control.
-
Incubate the plate at 37°C with continuous shaking.
-
At specified time intervals, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the formation of β-sheet-rich tau aggregates.
[18F]this compound PET Imaging in a Tauopathy Mouse Model (rTg4510)
This protocol outlines the in vivo imaging of tau pathology in a commonly used transgenic mouse model.
Animal Model:
-
rTg4510 mice, which overexpress a mutant form of human tau (P301L) and develop age-dependent neurofibrillary tangles.
Imaging Procedure:
-
Anesthetize the rTg4510 mouse and place it in a stereotaxic frame within the PET scanner.
-
Administer [18F]this compound intravenously via a tail vein catheter.
-
Acquire dynamic PET scan data over a period of 60-90 minutes.
-
Reconstruct the PET images and co-register them with an anatomical MRI or CT scan for accurate localization of the signal.
-
Quantify the [18F]this compound uptake in various brain regions of interest, often expressed as Standardized Uptake Value Ratios (SUVR) with the cerebellum typically used as a reference region.
FDDNP for Imaging Neuroinflammation: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of [18F]FDDNP PET in Visualizing the Pathological Protein Aggregates Driving Neuroinflammation.
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, characterized by the activation of microglia and astrocytes. While not a direct marker of glial activation, the positron emission tomography (PET) tracer 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}-ethylidene)malononitrile, or [18F]this compound, serves as a vital tool for imaging the upstream instigators of this inflammatory cascade: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. This guide provides a comprehensive technical overview of [18F]this compound, detailing its mechanism, quantitative data, experimental protocols, and its role in the context of neuroinflammation research. By visualizing the primary drivers of the inflammatory response, [18F]this compound PET allows for an indirect assessment of the neuroinflammatory landscape and provides a method to monitor the pathological state that immunomodulatory therapies aim to address.
Mechanism of Action and Rationale for Neuroinflammation Studies
[18F]this compound is a lipophilic molecule that readily crosses the blood-brain barrier. Its unique molecular structure allows it to bind to the β-sheet structures characteristic of both Aβ plaques and tau tangles. This dual-binding capability distinguishes it from other PET tracers that are specific to either Aβ (e.g., [11C]PiB, [18F]Florbetapir) or tau (e.g., [18F]Flortaucipir).
The relevance of [18F]this compound to neuroinflammation research is rooted in the amyloid cascade hypothesis. This hypothesis posits that the aggregation of Aβ is a primary event that triggers a cascade of downstream pathological processes, including tau hyperphosphorylation, synaptic dysfunction, and a robust neuroinflammatory response. Aggregated Aβ and tau are recognized by microglia and astrocytes as danger-associated molecular patterns (DAMPs), leading to their activation. This activation, in turn, initiates inflammatory signaling pathways, such as the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines and perpetuating a cycle of neurotoxicity.
Therefore, by quantifying the load and distribution of Aβ and tau pathology, [18F]this compound PET provides a direct measure of the primary stimulus for chronic neuroinflammation in proteinopathies like Alzheimer's disease (AD) and Chronic Traumatic Encephalopathy (CTE).
Quantitative Data Presentation
The binding characteristics of this compound to its primary targets have been quantified in vitro. These values are crucial for understanding the tracer's behavior and for the interpretation of PET imaging data.
| Target | Ligand | Binding Affinity (Kd or Ki) | Method |
| Amyloid-β (Aβ) Fibrils | [3H]this compound | Kd = 85.0 ± 2.1 nM | In vitro binding assay with synthetic Aβ(1-40) fibrils |
| Amyloid-β (Aβ) Fibrils | This compound | Ki = ~0.2 nM | Competitive binding assay with [18F]this compound |
| Amyloid-β (Aβ) Monomer | This compound | High Affinity (qualitative) | Molecular dynamics simulation |
Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate stronger binding.
In human PET studies, the primary quantitative outcome is the Distribution Volume Ratio (DVR), which reflects the density of this compound binding sites in a region of interest relative to a reference region with negligible specific binding, such as the cerebellum or subcortical white matter.
Experimental Protocols
Radiosynthesis of [18F]this compound
The automated synthesis of [18F]this compound is a well-established procedure, enabling reliable production for clinical and preclinical research. The following protocol is a summary of a common nucleophilic substitution method.
Precursor: Tosyloxy precursor 2-{--INVALID-LINK--amino}ethyl-4-methylbenzenesulfonate (DDNPTs).
Methodology:
-
[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride solution is passed through a quaternary ammonium anion exchange (QMA) cartridge to trap the [18F]F-. The trapped fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is evaporated with a stream of nitrogen at an elevated temperature (e.g., 110°C) to remove water, a process often repeated with the addition of anhydrous acetonitrile to ensure an anhydrous environment crucial for the nucleophilic substitution.
-
Radiofluorination: The DDNPTs precursor (typically 1-2 mg) dissolved in an anhydrous solvent like dimethyl sulfoxide (DMSO) is added to the dried K[18F]/K2.2.2 complex. The reaction mixture is heated (e.g., 110-130°C) for a set duration (e.g., 10 minutes) to facilitate the nucleophilic substitution of the tosylate group with [18F]fluoride.
-
Purification: The crude reaction mixture is diluted and purified
The Early Discovery and Development of FDDNP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[F-18]FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) was a pioneering radiotracer in the field of neuroimaging, being the first positron emission tomography (PET) molecular imaging probe developed to visualize both amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of tau protein in the living human brain.[1][2] Its development marked a significant milestone in the study of Alzheimer's disease (AD) and other neurodegenerative disorders, offering a window into the underlying pathology of these conditions.[3] This technical guide provides an in-depth overview of the early discovery and development of this compound, focusing on its synthesis, mechanism of action, and key preclinical and clinical findings.
Core Principles: Synthesis and Mechanism of Action
This compound's utility as an imaging agent stems from its ability to cross the blood-brain barrier and bind to the characteristic β-sheet structures found in both Aβ plaques and tau tangles.[4] This dual-binding capability, while offering a broad view of proteinopathy, also presented challenges in differentiating between the two pathologies.
Synthesis of this compound
The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction on a precursor molecule. An automated synthesis procedure has been developed to ensure high yield and purity for clinical use.
Experimental Protocol: Automated Radiosynthesis of [18F]this compound
A high-yield and fully automated synthesis of [18F]this compound has been reported. The process involves the radiofluorination of the tosyloxy precursor, 2-{--INVALID-LINK--amino}ethyl-4-methylbenzenesulfonate (DDNPTs), with K[18F]/Kryptofix 2.2.2. This method consistently yields chemically and radiochemically pure [18F]this compound with high radiochemical yields (40-60%) and specific activities ranging from 4 to 8 Ci/µmol at the end of synthesis, which takes approximately 90 minutes. Both remote, semi-automated and fully automated procedures have been described, allowing for the production of large quantities of the tracer for multiple PET experiments in a single day.
Mechanism of Action and Binding Properties
This compound's binding to amyloid and tau aggregates is attributed to its molecular structure, which allows it to intercalate within the β-sheet structures of these protein fibrils. In vitro binding studies have been conducted to quantify its affinity for both types of pathological proteins.
Quantitative Data: In Vitro Binding Affinities of this compound
| Target | Ligand | Kd (nM) | Bmax (pmol/nmol) | Reference |
| Aβ (1-40) fibrils | [3H]this compound | 85.0 ± 2.0 | - | [5] |
| Aβ42 | [18F]this compound | 5.5 | 0.28 | [4] |
| K18ΔK280 tau fibrils | [18F]this compound | 37 | 2.1 | [4] |
Preclinical Development
Preclinical studies involving cell cultures and animal models were crucial in establishing the initial safety and efficacy profile of this compound. These studies provided the foundational data necessary for advancing to human clinical trials.
In Vitro Autoradiography
Autoradiography on postmortem human brain tissue is a key technique to validate the binding of a radiotracer to its intended targets.
Experimental Protocol: In Vitro Autoradiography with [18F]this compound
-
Tissue Preparation: Human brain sections (typically 10-20 µm thick) from diagnosed Alzheimer's disease patients and healthy controls are used.
-
Incubation: The brain sections are incubated with a solution containing [18F]this compound at a specific concentration.
-
Washing: After incubation, the sections are washed in buffer solutions to remove unbound tracer.
-
Imaging: The sections are then apposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Analysis: The resulting autoradiograms are analyzed to determine the density and distribution of this compound binding in different brain regions.
Animal Models
Transgenic animal models of Alzheimer's disease, which develop amyloid plaques and/or tau tangles, have been instrumental in the preclinical evaluation of this compound. These models allow for in vivo imaging studies to assess the tracer's ability to detect pathology and to monitor disease progression. While this compound has been used in various transgenic mouse models, it is important to note that some studies have reported a lack of significant binding to tau inclusions in non-AD tauopathy models that do not have co-existing amyloid pathology.[6]
Clinical Development
Following promising preclinical results, this compound entered clinical trials to evaluate its safety and utility as a diagnostic imaging agent in humans. These studies have provided valuable insights into the in vivo distribution of amyloid and tau pathology in various neurodegenerative diseases.
Human PET Imaging
Experimental Protocol: [18F]this compound PET Imaging in Humans
-
Radiotracer Administration: A bolus injection of [18F]this compound is administered intravenously to the patient.
-
Image Acquisition: Dynamic PET scans are typically acquired for a duration of 90-120 minutes post-injection.
-
Image Analysis: The acquired PET data is reconstructed and analyzed to generate images of this compound distribution in the brain. Quantitative analysis is often performed using kinetic modeling techniques, such as the Logan graphical analysis, to calculate the distribution volume ratio (DVR). The cerebellum is commonly used as a reference region due to its relatively low levels of amyloid and tau pathology in Alzheimer's disease.[7]
Quantitative Data: this compound PET Imaging in Alzheimer's Disease vs. Healthy Controls
| Brain Region | Alzheimer's Disease (DVR) | Healthy Controls (DVR) |
| Medial Temporal | Significantly Higher | Lower |
| Lateral Temporal | Significantly Higher | Lower |
| Posterior Cingulate | Significantly Higher | Lower |
| Parietal | Significantly Higher | Lower |
| Frontal | Significantly Higher | Lower |
Note: Specific DVR values vary across studies and patient populations.
Clinical Applications and Findings
This compound-PET imaging has been utilized in studies of Alzheimer's disease, mild cognitive impairment (MCI), and chronic traumatic encephalopathy (CTE).[8][9][10]
-
Alzheimer's Disease: Studies have consistently shown increased this compound binding in the brains of individuals with Alzheimer's disease compared to healthy controls, with the distribution of the tracer correlating with the known neuropathological staging of the disease.[4]
-
Mild Cognitive Impairment: Elevated this compound binding has been observed in individuals with MCI, suggesting its potential as an early diagnostic marker.[9]
-
Chronic Traumatic Encephalopathy: this compound-PET has been used to visualize in vivo tau pathology in former athletes with suspected CTE.[8] However, it is important to note that this compound binds to both amyloid and tau, and the specific contribution of each to the signal in CTE is an area of ongoing research.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of this compound from synthesis to clinical application.
Caption: Simplified mechanism of this compound for PET imaging of proteinopathies.
Conclusion
This compound was a foundational tool in the evolution of molecular imaging for neurodegenerative diseases. Its ability to bind to both amyloid-beta plaques and tau tangles provided the first in vivo glimpse into the complex proteinopathies underlying conditions like Alzheimer's disease. While more specific tracers for both amyloid and tau have since been developed, the early research and development of this compound laid the critical groundwork for the entire field. The methodologies and findings from the initial this compound studies continue to inform the development of next-generation imaging agents and our understanding of the pathophysiology of neurodegenerative disorders.
References
- 1. Detection and Quantification Methods for Fibrillar Products of In Vitro Tau Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. The merits of this compound-PET imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. photonics.com [photonics.com]
- 4. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imaging of tau pathology in a tauopathy mouse model and in Alzheimer patients compared to normal controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of [18F]this compound PET using subcortical white matter as reference region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic traumatic encephalopathy - Wikipedia [en.wikipedia.org]
- 9. auntminnie.com [auntminnie.com]
- 10. scitechdaily.com [scitechdaily.com]
FDDNP as a Biomarker for Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
--INVALID-LINK-- ([18F]FDDNP) is a pioneering positron emission tomography (PET) radiotracer that has played a crucial role in the in vivo visualization of neuropathology in neurodegenerative diseases, particularly Alzheimer's disease (AD).[1] Its unique property lies in its ability to bind to both amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, the two hallmark pathological features of AD.[1][2] This dual-binding capability distinguishes it from other tracers that are specific to either Aβ or tau.[1] This technical guide provides an in-depth overview of [18F]this compound as a biomarker, focusing on quantitative data, experimental protocols, and the underlying molecular interactions.
Quantitative Data on [18F]this compound Binding
The utility of [18F]this compound as a biomarker is underpinned by its binding characteristics to Aβ and tau aggregates. The following tables summarize key quantitative data from various studies, providing a comparative overview of its performance.
| Target | Binding Affinity (Kd) | Bmax/Kd Ratio | Reference |
| Aβ42 fibrils | 5.5 nM | ~0.05 | [3] |
| K18ΔK280 tau fibrils | 37 nM | ~0.06 | [3] |
| Aβ1-40 fibrils | ~85 nM | Not Reported | [4] |
Table 1: In Vitro Binding Characteristics of [18F]this compound. This table presents the binding affinity (Kd) and the ratio of maximum binding sites to binding affinity (Bmax/Kd) of [18F]this compound for synthetic amyloid-beta and tau fibrils. A lower Kd value indicates a higher binding affinity.
| Patient Group | Global Cortical Binding Potential (BPND) | Brain Region with Highest Binding | Reference |
| Alzheimer's Disease (AD) | Significantly higher than controls | Medial Temporal Lobe | [5] |
| Mild Cognitive Impairment (MCI) | Intermediate between AD and controls | Widespread distribution | [5] |
| Healthy Controls (HC) | Baseline levels | Not specified | [5] |
| Parkinson's Disease with Dementia (PDD) | Higher than PD without dementia | Lateral Temporal Regions | [6] |
Table 2: In Vivo [18F]this compound Binding Potential in Different Patient Cohorts. This table summarizes the global cortical binding potential (BPND), a measure of specific tracer binding in the brain, across various patient populations compared to healthy controls.
| Tracer | Target | Correlation with Cognitive Decline | Key Differentiator | Reference |
| [18F]this compound | Aβ plaques and Tau tangles | Correlates with progression of cognitive decline, particularly in frontal and posterior cingulate areas.[7] | Binds to both pathologies; high binding in the medial temporal lobe.[1][5] | [1][5][7] |
| [11C]PIB | Aβ plaques | Changes in global binding correlate with changes in Mini-Mental State Examination (MMSE) scores.[8] | High specificity for Aβ plaques; shows a bimodal distribution in MCI patients.[5] | [5][8] |
| [18F]Florbetapir | Aβ plaques | Used for detection of cortical fibrillary Aβ plaques.[9] | Higher white matter uptake compared to [11C]PIB.[10] | [9][10] |
| [18F]Flortaucipir | Tau tangles | Approved for evaluating the distribution and density of aggregated NFTs.[9] | Specific for tau pathology.[9] | [9] |
Table 3: Comparison of [18F]this compound with Other Neuroimaging Biomarkers. This table provides a comparative overview of [18F]this compound and other commonly used PET tracers for neurodegenerative diseases, highlighting their primary targets and correlation with cognitive decline.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of [18F]this compound-PET imaging in research and clinical settings.
Synthesis and Radiolabeling of [18F]this compound
The synthesis of the precursor molecule and subsequent radiolabeling with fluorine-18 is a multi-step process that requires specialized radiochemistry facilities. The general procedure involves the nucleophilic substitution of a suitable leaving group on the precursor molecule with [18F]fluoride. This is followed by purification of the final product, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity and specific activity.
[18F]this compound-PET Imaging Protocol
A standardized imaging protocol is essential for acquiring high-quality and quantifiable data.
-
Participant Preparation:
-
Participants should fast for at least 4-6 hours prior to the scan to minimize any potential metabolic interference.
-
Informed consent must be obtained from all participants.
-
A neurological and neuropsychological evaluation is typically performed at baseline.[11]
-
-
Radiotracer Administration:
-
An intravenous (IV) line is inserted for the injection of the radiotracer.
-
A standard dose of [18F]this compound is administered intravenously.
-
-
PET Scan Acquisition:
-
Image Reconstruction and Analysis:
-
The acquired PET data is reconstructed into 3D images.
-
Anatomical co-registration with a structural magnetic resonance imaging (MRI) or computed tomography (CT) scan is performed to accurately delineate brain regions of interest (ROIs).[11]
-
Quantification:
-
Reference Region: The cerebellum or subcortical white matter is commonly used as a reference region, as these areas are considered to have minimal specific binding of [18F]this compound.[13][14]
-
Kinetic Modeling: Parametric images of the binding potential (BPND) are generated using kinetic models such as the simplified reference tissue model (SRTM) or Logan graphical analysis.[12][13][14] BPND reflects the ratio of specific to non-displaceable tracer binding at equilibrium.
-
Standardized Uptake Value Ratio (SUVR): In some cases, a simpler semi-quantitative measure, the SUVR, is calculated by dividing the tracer uptake in a target ROI by the uptake in the reference region.
-
-
Visualizing Molecular and Experimental Pathways
Pathological Cascade in Alzheimer's Disease
Caption: Interplay of Amyloid-β and Tau in AD pathogenesis.
[18F]this compound-PET Experimental Workflow
Caption: Workflow of a typical [18F]this compound-PET study.
Logical Relationship of this compound Binding to Neurodegeneration
Caption: Predictive value of this compound binding in neurodegeneration.
Discussion and Future Directions
[18F]this compound has been instrumental in advancing our understanding of the spatial and temporal progression of amyloid and tau pathologies in the living human brain. Its ability to detect these pathologies early, even before the onset of significant symptoms, highlights its potential as a predictive biomarker for cognitive decline.[7][15] Longitudinal studies have shown that increases in this compound binding over time correlate with the progression of cognitive impairment.[7]
However, the dual-binding nature of [18F]this compound can also be a limitation, as it does not differentiate between Aβ and tau pathologies. This has led to the development of more specific second-generation tau tracers.[3] Nevertheless, [18F]this compound's sensitivity to both pathologies may offer a more holistic view of the overall neuropathological burden. Future research may focus on multi-tracer studies, combining [18F]this compound with specific Aβ and tau tracers, to dissect the relative contributions of each pathology to neurodegeneration. Furthermore, the use of [18F]this compound in clinical trials for disease-modifying therapies can help in patient stratification and in monitoring treatment efficacy.[7]
Conclusion
[18F]this compound remains a valuable tool in the armamentarium of neuroimaging biomarkers for neurodegenerative diseases. Its unique ability to visualize both amyloid plaques and neurofibrillary tangles provides a comprehensive assessment of the core pathologies of Alzheimer's disease and other tauopathies. The quantitative data and standardized protocols outlined in this guide are intended to support researchers and clinicians in leveraging the full potential of [18F]this compound-PET for advancing our understanding and treatment of these devastating disorders.
References
- 1. The merits of this compound-PET imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the amyloid imaging tracer this compound with hallmark Alzheimer's disease pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Cross-Sectional and Longitudinal Cognitive Correlates of this compound PET and CSF Amyloid-β and Tau in Parkinson's Disease1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Longitudinal imaging of Alzheimer pathology using [11C]PIB, [18F]this compound and [18F]FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating Alzheimer Disease With Flortaucipir and Florbetapir PET: A Clinical Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Protocol for Visualizing Brain Proteinopathies to Assist in the Diagnosis of Persons With Suspected CTE and AD | MedPath [trial.medpath.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Positron Emission Tomography of Brain β-Amyloid and Tau Levels in Adults With Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of [18F]this compound PET using subcortical white matter as reference region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. auntminnie.com [auntminnie.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to [ 18 F]FDDNP in Alzheimer's Disease Research
Introduction
2-(1-{6-[(2-[ 18 F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile, abbreviated as [ 18 F]this compound, is a pioneering positron emission tomography (PET) molecular imaging probe developed for the in vivo visualization of hallmark neuropathologies of Alzheimer's disease (AD).[1] Unlike other tracers that are highly specific to amyloid-β (Aβ) plaques, [ 18 F]this compound possesses the unique characteristic of binding to both Aβ plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3] This dual-binding capability allows it to provide a broader pathological signature of AD.
Post-mortem studies have consistently shown that the density and distribution of NFTs correlate more strongly with cognitive decline and neuronal loss than Aβ plaques.[1] Consequently, [ 18 F]this compound's ability to detect tau pathology, particularly in crucial regions like the hippocampus, offers a significant advantage in tracking disease progression and assessing the efficacy of therapeutic interventions.[1] This guide provides a comprehensive technical overview of [ 18 F]this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts for researchers in the field.
Mechanism of Action and Binding Characteristics
[ 18 F]this compound is a neutral, lipophilic molecule derived from the fluorescent dye DDNP, which allows it to readily cross the blood-brain barrier.[4] Its mechanism of action is based on its ability to intercalate into the β-sheet structures characteristic of both amyloid plaques and neurofibrillary tangles. This binding is quantifiable via PET imaging, providing a measure of the total plaque and tangle burden in specific brain regions.
While it binds to both pathologies, its affinity for each varies. In vitro studies have provided quantitative measures of its binding affinity.
Data Presentation: Binding Affinities and Comparative Data
Table 1: In Vitro Binding Affinities of this compound and Comparators
| Radioligand | Preparation | Binding Affinity (K i or K d in nM) | Reference |
|---|---|---|---|
| [ 3 H]this compound | Aβ (1-40) peptide fibrils | 85.0 ± 2.0 | [5] |
| [ 3 H]PIB | Aβ (1-40) peptide fibrils | 8.5 ± 1.3 | [5] |
| cDDNP (analog) | Aβ aggregates | 0.01 | [4] |
| t-butyl-FDDNP (analog) | Aβ aggregates | 520 |[4] |
Table 2: Longitudinal [ 18 F]this compound PET Binding Potential (BP ND ) in Human Subjects Data represents mean ± standard deviation. Follow-up was ~2.5 years after baseline.
| Subject Group | Global Cortical BP ND (Baseline) | Global Cortical BP ND (Follow-up) | P-value (Change over time) | Reference |
|---|---|---|---|---|
| Healthy Controls (n=11) | 0.058 ± 0.034 | 0.060 ± 0.035 | 0.764 | [6] |
| MCI Patients (n=12) | 0.058 ± 0.034 | 0.060 ± 0.035 | 0.764 | [6] |
| AD Patients (n=7) | 0.058 ± 0.034 | 0.060 ± 0.035 | 0.764 | [6] |
Note: While global BP ND did not show significant longitudinal change in this study, regional increases in binding have been correlated with cognitive decline.[2][6]
Table 3: Correlation of Regional [ 18 F]this compound Binding (DVR) Changes with Neuropsychological Scores Data from a 2-year longitudinal study. An increase in DVR was inversely correlated with test performance.
| Neuropsychological Test | Key Brain Regions | Model Fit (r²) | P-value | Reference |
|---|---|---|---|---|
| WAIS-III Block Design | Frontal Lobe, Lower Temporal, Posterior Cingulate | 0.87 | <0.001 | [7] |
| Boston Naming Test | Upper Parietal, Lower Temporal, Medial Temporal | 0.65 | 0.011 | [7] |
| WAIS-III Digit Symbol | Occipital-Parietal, Posterior Cingulate, Lower Temporal | 0.67 | 0.015 | [7] |
| MMSE | Upper Parietal, Posterior Temporal | 0.80 | <0.001 |[7] |
Visualization: Alzheimer's Pathological Cascade Imaged by this compound
Caption: Pathological cascade in Alzheimer's disease visualized by [18F]this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline standardized protocols for key experiments involving [ 18 F]this compound.
Radiosynthesis of [ 18 F]this compound
This protocol describes a high-yield, automated synthesis of [ 18 F]this compound.[8]
-
Precursor Preparation: The tosyloxy precursor, 2-{--INVALID-LINK--amino}ethyl-4-methylbenzenesulfonate (DDNPTs), is required.
-
[ 18 F]Fluoride Production: Produce [ 18 F]fluoride via the 18 O(p,n) 18 F nuclear reaction in a cyclotron. Trap the aqueous [ 18 F]fluoride on an anion-exchange resin.
-
Elution: Elute the [ 18 F]fluoride from the resin into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.
-
Azeotropic Drying: Remove water from the [ 18 F]KF/Kryptofix complex by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiofluorination: Add the DDNPTs precursor (typically 1-3 mg) dissolved in dry acetonitrile to the dried [ 18 F]KF/Kryptofix complex.
-
Reaction: Seal the reaction vessel and heat to 100-120°C for 10-20 minutes.
-
Purification: After cooling, dilute the reaction mixture and purify using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [ 18 F]this compound peak.
-
Formulation: The collected HPLC fraction containing [ 18 F]this compound is passed through a C18 Sep-Pak cartridge. The cartridge is washed with sterile water, and the final product is eluted with ethanol and diluted with sterile saline for injection.
-
Quality Control: Perform analytical HPLC to confirm radiochemical purity (>99%) and determine specific activity (typically 4-8 Ci/µmol at end of synthesis).[8]
Visualization: [ 18 F]this compound Radiosynthesis Workflow
Caption: Automated radiosynthesis workflow for producing injectable [18F]this compound.
In Vivo [ 18 F]this compound PET Imaging Protocol
This protocol is a synthesis of methods reported in longitudinal human studies.[6][7][9]
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. A catheter is placed in an antecubital vein for tracer injection.
-
Anatomical Imaging: Acquire a high-resolution T1-weighted Magnetic Resonance Imaging (MRI) scan for each subject. This scan is essential for anatomical co-registration and region of interest (ROI) definition.[7][9]
-
Tracer Administration: Administer a bolus injection of [ 18 F]this compound (typically 370 MBq or 10 mCi).
-
Dynamic PET Scan Acquisition: Begin a dynamic PET scan immediately following injection. Acquire data in a series of time frames for a total of 90-125 minutes.[6][7] A typical framing protocol might be: 6 x 30s, 8 x 1min, 3 x 3min, 14 x 5min.
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM), correcting for attenuation, scatter, and decay.
-
Image Processing:
-
Co-register the dynamic PET frames to correct for subject motion.
-
Co-register the mean PET image to the subject's T1-weighted MRI.
-
Define ROIs on the MRI, including cortical regions (frontal, temporal, parietal, posterior cingulate) and a reference region (cerebellar cortex).
-
-
Kinetic Modeling:
-
Generate time-activity curves (TACs) for each ROI.
-
Use a simplified reference tissue model (SRTM) or Logan graphical analysis with the cerebellar cortex as the reference region to generate parametric images of binding potential (BP ND ) or distribution volume ratio (DVR).[6][7] These values represent the specific binding of the tracer.
-
-
Statistical Analysis: Correlate regional BP ND or DVR values with clinical data, such as neuropsychological test scores, to assess the relationship between pathology and cognitive function.
In Vitro Autoradiography and Binding Assays
This protocol outlines methods for assessing [ 18 F]this compound binding on post-mortem brain tissue and synthetic amyloid fibrils.[5]
A. Autoradiography on Human Brain Tissue
-
Tissue Preparation: Use cryosectioned (10-20 µm thickness) unfixed post-mortem human brain tissue sections from AD-confirmed cases and controls. Mount sections on glass slides.
-
Incubation: Incubate slides with a solution containing a low nanomolar concentration of radiolabeled this compound (e.g., [ 3 H]this compound or [ 18 F]this compound) in a suitable buffer (e.g., phosphate-buffered saline) for 60-90 minutes at room temperature.
-
Non-specific Binding: For a parallel set of slides, include a high concentration of a competing compound (e.g., non-radioactive this compound or Thioflavin T at 50 µM) in the incubation solution to determine non-specific binding.[5]
-
Washing: Wash the slides in buffer to remove unbound radioligand, followed by a quick rinse in distilled water.
-
Imaging: Appose the dried slides to a phosphor imaging plate or autoradiographic film for a duration determined by the isotope's activity.
-
Analysis: Quantify the signal intensity in different brain regions and compare total binding to non-specific binding to determine the specific binding signal. Correlate with subsequent immunohistochemical staining for Aβ and tau on adjacent sections.
B. Radioligand Binding Assay with Aβ Fibrils
-
Fibril Preparation: Synthesize Aβ(1-40) or Aβ(1-42) fibrils by incubating the peptide solution (e.g., 222 µM in Tris-HCl buffer) at 37°C with agitation for 24-48 hours.[10]
-
Assay Setup: In a multi-well plate, combine a fixed concentration of pre-formed Aβ fibrils (e.g., 500 nM) with increasing concentrations of radiolabeled this compound.[5]
-
Incubation: Incubate the mixture for 2-3 hours at room temperature to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Perform saturation binding analysis using non-linear regression to determine the binding affinity (K d ) and maximum binding capacity (B max ).
Logical Relationships and Predictive Value
A key strength of [ 18 F]this compound-PET imaging is its demonstrated ability to predict future cognitive decline. Longitudinal studies have established a clear relationship: higher this compound binding at baseline, and increases in binding over time, are significantly correlated with worsening performance on cognitive tests.[2]
Visualization: this compound Binding as a Predictor of Cognitive Decline
Caption: Logical relationship between this compound binding and cognitive decline.
Conclusion
[ 18 F]this compound remains a valuable tool in the armamentarium of Alzheimer's disease research. Its unique ability to image both amyloid and tau pathologies provides a comprehensive in vivo snapshot of the disease's molecular landscape.[1] While tracers with higher specificity for individual pathologies have since been developed, the data from longitudinal [ 18 F]this compound studies have been instrumental in establishing the link between the accumulation of protein aggregates and the progression of clinical symptoms.[2] The protocols and data summarized in this guide serve as a technical resource for researchers aiming to leverage this important imaging biomarker in preclinical and clinical studies, contributing to the broader effort to develop effective diagnostics and treatments for Alzheimer's disease.
References
- 1. The merits of this compound-PET imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitechdaily.com [scitechdaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Dicyanovinylnaphthalenes for neuroimaging of amyloids and relationships of electronic structures and geometries to binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of the amyloid imaging tracer this compound with hallmark Alzheimer's disease pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. High-yield, automated radiosynthesis of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([18F]this compound) ready for animal or human administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Understanding FDDNP PET Scan Results: A Technical Guide for Researchers
This guide provides an in-depth overview of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}-ethylidene)malononitrile (FDDNP) Positron Emission Tomography (PET) scans for researchers, scientists, and professionals in drug development. This compound is a PET molecular imaging probe designed to visualize key neuropathologies associated with neurodegenerative diseases in living humans.
Molecular Binding Characteristics of this compound
[18F]this compound is a unique radiotracer because it binds to both beta-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, the two primary neuropathological hallmarks of Alzheimer's disease (AD).[1][2] This dual-binding capability distinguishes it from other tracers that are specific to amyloid plaques, such as Pittsburgh Compound-B (PIB).[3] The ability to visualize tau pathology is particularly significant, as the density of NFTs correlates more closely with disease severity and neuronal loss in AD than amyloid plaque burden.[1][4]
Studies have shown that while both this compound and PIB binding are increased in the neocortical areas of AD patients, this compound shows uniquely high binding in the medial temporal lobe, a region known for early and significant tau pathology accumulation.[2][5] In vitro binding assays using synthetic Aβ(1-40) fibrils have determined a dissociation constant (Kd) of 85.0 ± 2.1 nM for this compound, indicating its affinity for amyloid aggregates.[5] Its ability to bind to tau aggregates has also been leveraged in the study of other tauopathies, including Chronic Traumatic Encephalopathy (CTE) and Progressive Supranuclear Palsy (PSP).[6][7][8]
Caption: Molecular binding targets of the [18F]this compound PET tracer.
Experimental Protocols for this compound PET Imaging
A typical experimental workflow for an this compound PET study involves participant screening, radiotracer administration, image acquisition, and subsequent processing and analysis. The protocol aims to ensure patient safety and generate high-quality, quantifiable imaging data.
Participant Preparation and Screening: Participants undergo a thorough evaluation, including neurological and neuropsychological assessments, to establish a clinical diagnosis (e.g., healthy control, Mild Cognitive Impairment (MCI), or dementia).[9] Contraindications for MRI scans, often performed for anatomical co-registration, are checked; a CT scan may be used as an alternative.[9]
Radiotracer Administration and Image Acquisition: A sterile solution of [18F]this compound is administered intravenously. Dynamic PET scanning is then performed to measure the tracer's uptake and washout from the brain over time. This allows for the kinetic modeling required for quantitative analysis.
Image Processing and Analysis: The raw PET data undergoes several processing steps. These include motion correction to account for patient movement and co-registration with the individual's anatomical MRI or CT scan to accurately define brain regions of interest (ROIs).[10] Parametric images representing tracer binding are then generated using kinetic models, such as the simplified reference tissue model (SRTM).[3] This method uses a reference region, an area of the brain with minimal specific binding (e.g., cerebellum or subcortical white matter), to quantify the specific binding in target regions.[3][11]
Caption: General experimental workflow for a clinical this compound PET study.
Quantitative Data Analysis
The primary goal of quantitative analysis is to derive measures that reflect the density of Aβ plaques and NFTs in specific brain regions. The most common outcome measures are the Distribution Volume Ratio (DVR) and the Binding Potential (BPND).
Reference Region Selection: The choice of a reference region is critical for accurate quantification. The cerebellum has been traditionally used; however, some studies suggest that subcortical white matter may also serve as a suitable reference region, potentially offering lower variability in efflux rate constants (k'2) between subject groups.[11]
Kinetic Modeling: Parametric images of DVR or BPND are generated by applying kinetic models, such as the Logan graphical analysis or a basis-function implementation of the simplified reference tissue model.[3][11] These models use the time-activity curves from both the target and reference regions to calculate the binding measure voxel by voxel.
Caption: Workflow for quantitative analysis of this compound PET data.
Interpretation of this compound PET Scan Results
Quantitative this compound PET data allows for the differentiation between diagnostic groups and the prediction of cognitive decline.
Comparative Binding in AD, MCI, and Controls
Studies comparing this compound to the amyloid-specific tracer 11C-PIB have provided valuable insights. While both tracers can distinguish AD patients from healthy controls on a group level, their binding patterns differ, suggesting they measure related but distinct aspects of AD neuropathology.[3] this compound uptake is significantly higher in AD patients than in controls, while individuals with MCI often show intermediate binding levels.[3][12]
| Diagnostic Group | Average Global Cortical BPND (11C-PIB) | Notes on 18F-FDDNP Binding |
| Alzheimer's Disease (AD) | 0.85 ± 0.10 | Significantly higher than controls.[3] |
| Mild Cognitive Impairment (MCI) | 0.28 ± 0.29 | Intermediate between AD and controls; more widespread distribution than PIB.[3] |
| Healthy Controls (HC) | 0.11 ± 0.15 | Lowest binding levels.[3] |
| Source: Data extracted from a direct comparative study between 11C-PIB and 18F-FDDNP.[3] |
Regional Binding Patterns
Regional analysis reveals distinct patterns. For this compound, the highest binding values across all groups (Control, MCI, and AD) are typically found in the medial temporal lobe.[3] In AD patients, this compound binding progressively increases from the medial temporal cortices toward the lateral temporal and parietal regions, and eventually the frontal cortex, a pattern that correlates with cognitive decline as measured by the Mini-Mental State Examination (MMSE).[10] This progression aligns with the known neuropathological staging of AD.[10]
Predicting Cognitive Decline
Longitudinal studies have demonstrated the predictive power of this compound PET. Higher initial this compound binding in brain regions like the frontal and parietal lobes in individuals with MCI is a strong predictor of conversion to a clinical diagnosis of Alzheimer's disease over a two-year period.[12][13] Furthermore, increases in this compound binding over time in the frontal and posterior cingulate areas correlate with the progression of clinical symptoms in both MCI and cognitively normal individuals.[12]
| Brain Region with Increased this compound Binding | Associated Outcome |
| Frontal & Parietal Lobes (at baseline in MCI) | Greatest accuracy in identifying individuals who developed AD after two years.[13] |
| Frontal, Posterior Cingulate, Global Areas (longitudinal increase) | Correlated with progression of cognitive decline over two years.[12] |
| Lateral & Medial Temporal, Cingulate Areas | Showed significantly higher rates of this compound signal increase with declining MMSE scores.[10] |
| Source: Data synthesized from longitudinal this compound PET studies.[10][12][13] |
Application in Other Neurodegenerative Diseases
This compound PET has also been used to investigate tau pathology in other neurodegenerative conditions. In studies of retired football players with cognitive and mood symptoms, this compound PET revealed abnormal tau protein deposits in a pattern consistent with Chronic Traumatic Encephalopathy (CTE), which differed from the patterns observed in AD and healthy controls.[7] Specifically, higher levels of this compound were found in the amygdala and subcortical regions of the brain in these athletes.[7]
References
- 1. The merits of this compound-PET imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of the amyloid imaging tracer this compound with hallmark Alzheimer's disease pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic traumatic encephalopathy - Wikipedia [en.wikipedia.org]
- 7. auntminnie.com [auntminnie.com]
- 8. Progressive supranuclear palsy - Wikipedia [en.wikipedia.org]
- 9. This compound Protocol for Visualizing Brain Proteinopathies to Assist in the Diagnosis of Persons With Suspected CTE and AD | MedPath [trial.medpath.com]
- 10. This compound Binding Using MR Derived Cortical Surface Maps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of [18F]this compound PET using subcortical white matter as reference region [escholarship.org]
- 12. scitechdaily.com [scitechdaily.com]
- 13. auntminnie.com [auntminnie.com]
Methodological & Application
Application Notes and Protocols for FDDNP PET Imaging in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) is a positron emission tomography (PET) radiotracer utilized for the in vivo imaging of both β-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs), the key neuropathological hallmarks of Alzheimer's disease (AD). Its unique ability to bind to both pathologies makes it a valuable tool in the differential diagnosis of neurodegenerative diseases, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. This document provides detailed protocols for the use of [18F]this compound PET imaging in human subjects, from radiotracer synthesis to data analysis, to ensure standardized and high-quality data acquisition for clinical research.
I. Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is typically performed via a nucleophilic substitution reaction on a precursor molecule. An automated synthesis approach is preferred for its reliability and high yield.
Experimental Protocol: Automated Radiosynthesis
-
[18F]Fluoride Production: Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
[18F]Fluoride Trapping and Elution: Trap the [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into the reaction vessel using a solution of potassium carbonate/Kryptofix 2.2.2.
-
Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add the precursor, 2-(1-{6-[(2-tosyloxyoethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile, dissolved in acetonitrile to the dried [18F]fluoride. Heat the reaction mixture at 90°C for 15 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Collect the [18F]this compound fraction and reformulate it in a sterile solution, typically containing ethanol and sodium chloride, for intravenous injection.
-
Quality Control: Perform quality control tests to ensure radiochemical purity (>98%), specific activity, sterility, and absence of pyrogens and residual solvents, in accordance with pharmacopoeia standards.
Quantitative Data: Radiosynthesis
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 15 ± 3% |
| Radiochemical Purity | >98% |
| Specific Activity at End of Synthesis | 164 ± 25 GBq/µmol |
Table based on data from an automated synthesis method using a commercial [18F]FDG unit.
II. Subject Preparation
Proper subject preparation is crucial for obtaining high-quality PET images.
Experimental Protocol: Subject Preparation
-
Informed Consent: Obtain written informed consent from the participant or their legal representative.
-
Medical History: Record a thorough medical history, including any neurological or psychiatric disorders.
-
Fasting: While fasting is required for [18F]FDG PET scans, it is not necessary for amyloid and tau PET imaging, including [18F]this compound.
-
Hydration: Encourage the subject to be well-hydrated before the scan.
-
Pre-injection Environment: For at least 30 minutes prior to radiotracer injection, the subject should rest in a quiet, dimly lit room to minimize synaptic activity and its potential influence on tracer distribution. The subject should remain awake with their eyes open.
-
Intravenous Access: Place an intravenous catheter for the administration of the radiotracer.
III. Image Acquisition
Dynamic PET imaging is performed to capture the kinetic profile of [18F]this compound in the brain.
Experimental Protocol: Image Acquisition
-
Patient Positioning: Position the subject comfortably on the PET scanner bed with their head stabilized using a head holder to minimize motion.
-
Transmission Scan: Perform a transmission scan (typically 20 minutes) using ⁶⁸Ge rod sources for attenuation correction.
-
Radiotracer Injection: Administer a bolus injection of [18F]this compound intravenously.
-
Dynamic Emission Scan: Immediately following the injection, begin a dynamic emission scan in 3D acquisition mode for a total of 125 minutes.
-
Post-scan Instructions: After the scan, encourage the subject to drink fluids and void frequently to minimize radiation exposure to the bladder.
Quantitative Data: Image Acquisition
| Parameter | Typical Value/Setting |
| Injected Dose | 382.2 ± 27.6 MBq |
| Acquisition Mode | 3D Dynamic |
| Total Scan Duration | 125 minutes |
| Transmission Scan Duration | 20 minutes |
| Dynamic Framing Protocol | 6 x 30s, 4 x 3min, 5 x 10min, 3 x 20min |
Table based on a typical this compound PET imaging protocol.
IV. Image Processing and Analysis
Quantitative analysis of dynamic [18F]this compound PET data is essential for deriving meaningful outcome measures.
Experimental Protocol: Image Processing and Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time-framed images. Apply corrections for attenuation, scatter, and radioactive decay. Filtered backprojection with a Hann filter is a commonly used reconstruction algorithm.
-
Motion Correction: Apply a retrospective motion correction algorithm to the dynamic images to minimize artifacts due to subject movement during the long scan.
-
Co-registration: Co-register the PET images with the subject's structural magnetic resonance imaging (MRI) scan to facilitate accurate anatomical localization.
-
Region of Interest (ROI) Definition: Define regions of interest on the co-registered MRI. Key ROIs for [18F]this compound imaging include the medial and lateral temporal lobes, posterior cingulate, parietal, and frontal regions. The cerebellum or subcortical white matter is typically used as a reference region.
-
Time-Activity Curve (TAC) Generation: Generate time-activity curves for each ROI by plotting the average radioactivity concentration within the ROI against time.
-
Kinetic Modeling: Apply a kinetic model to the TACs to estimate the distribution volume ratio (DVR), which reflects the binding potential of the tracer. The Logan graphical analysis is the most commonly used method for [18F]this compound, with the simplified reference tissue model (SRTM) also being a viable option.
-
Parametric Image Generation: Generate parametric images of the DVR on a voxel-by-voxel basis for visual assessment of tracer binding throughout the brain.
Software for Image Analysis:
A variety of software packages are available for PET image processing and analysis, including:
-
PMOD: A comprehensive software for image analysis in biomedical research.
-
SPM (Statistical Parametric Mapping): A widely used software package for the analysis of brain imaging data.
-
AMIDE (A Medical Image Data Examiner): A free tool for viewing, analyzing, and registering medical imaging data.
-
NiftyPET: A Python-based platform for high-throughput PET image reconstruction and analysis.
V. Safety and Radiation Dosimetry
Quantitative Data: Radiation Dosimetry for [¹⁸F]FNDP (as a reference)
| Organ | Absorbed Dose (mSv/MBq) |
| Gallbladder | 0.081 ± 0.024 |
| Liver | 0.077 ± 0.018 |
| Kidneys | 0.063 ± 0.006 |
| Effective Dose | 0.020 ± 0.003 |
Table based on data for [¹⁸F]FNDP, a different ¹⁸F-based PET radiotracer.
Visualizations
Application Notes and Protocols: Step-by-Step Synthesis of [18F]FDDNP for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) is a crucial positron emission tomography (PET) molecular imaging probe utilized for the in-vivo visualization of amyloid plaques and neurofibrillary tangles, which are pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders.[1][2][3] Its ability to cross the blood-brain barrier and bind to these protein aggregates makes it an invaluable tool in preclinical research for studying disease progression and evaluating potential therapeutic interventions.[4][5] This document provides a detailed protocol for the synthesis, purification, and quality control of [18F]this compound for use in preclinical studies.
Synthesis of [18F]this compound
The synthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction on a precursor molecule. The most common method involves the radiofluorination of a tosyloxy precursor, 2-{--INVALID-LINK--amino}ethyl-4-methylbenzenesulfonate (DDNPTs).[1][6]
Synthesis Workflow
References
- 1. High-yield, automated radiosynthesis of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([18F]this compound) ready for animal or human administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. The merits of this compound-PET imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dicyanovinylnaphthalenes for neuroimaging of amyloids and relationships of electronic structures and geometries to binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechdaily.com [scitechdaily.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for FDDNP In Vitro Binding Assay for Protein Aggregates
For Researchers, Scientists, and Drug Development Professionals
Introduction
[FDDNP] (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) is a fluorescent and radiolabeled molecular probe that has been instrumental in the study of proteinopathies, particularly Alzheimer's disease and other neurodegenerative disorders. Its ability to bind to β-sheet-rich structures allows for the detection and quantification of various protein aggregates, including amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) composed of tau protein, and α-synuclein fibrils. In vitro binding assays using this compound are crucial for characterizing the binding affinity and specificity of this compound and for screening potential therapeutic agents that may inhibit or disrupt the formation of these pathological aggregates.
These application notes provide an overview of the principles and methodologies for conducting this compound in vitro binding assays for protein aggregates. Detailed protocols for both radioligand and fluorescence-based assays are presented, along with a compilation of reported binding data and visualizations of the experimental workflows.
Principles of this compound In Vitro Binding Assays
This compound binding assays are designed to measure the interaction between this compound and pre-formed protein aggregates in a controlled in vitro environment. The fundamental principle involves incubating this compound with a preparation of aggregated protein and then quantifying the amount of this compound that has bound to the aggregates. This can be achieved through two primary methods:
-
Radioligand Binding Assay: This method utilizes radiolabeled this compound (e.g., [3H]this compound or [18F]this compound). The assay measures the radioactivity associated with the protein aggregates after separation from the unbound this compound. This technique is highly sensitive and allows for the determination of binding affinity (Kd) and the density of binding sites (Bmax). Competition assays, where a constant concentration of radiolabeled this compound is incubated with increasing concentrations of a non-radiolabeled competitor compound, can be used to determine the binding affinity (Ki) of the competitor.
-
Fluorescence Binding Assay: this compound is an intrinsically fluorescent molecule. Its fluorescence properties, such as intensity and emission spectrum, can change upon binding to protein aggregates. This change can be measured using a fluorometer or a microplate reader. This method is generally less sensitive than the radioligand assay but is non-radioactive, often simpler to perform, and can be adapted for high-throughput screening.
Applications in Research and Drug Development
-
Characterization of Novel PET Tracers: Evaluating the binding affinity and specificity of new imaging agents for protein aggregates.
-
High-Throughput Screening of Inhibitors: Screening compound libraries for molecules that inhibit the binding of this compound to protein aggregates, suggesting a potential therapeutic mechanism.
-
Understanding Disease Mechanisms: Investigating the binding characteristics of this compound to different strains or morphologies of protein aggregates.
-
Quality Control of Aggregate Preparations: Assessing the presence and quantity of β-sheet structures in in vitro preparations of protein fibrils.
Data Presentation: Quantitative Binding Data for this compound
The following tables summarize the reported in vitro binding affinities of this compound for various protein aggregates. These values can vary depending on the specific experimental conditions, such as the morphology of the aggregates and the assay methodology used.
| Protein Aggregate | Ligand | Binding Affinity (Ki in nM) | Reference |
| α-Synuclein Filaments | This compound | 210 |
| Protein Aggregate | Ligand | Binding Affinity (Kd in nM) | Reference |
| Amyloid-β (Aβ) Fibrils | 3H-FDDNP | 85.0 ± 2.0 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for α-Synuclein Aggregates
This protocol is adapted from methodologies used for characterizing the binding of amyloid imaging agents to in vitro-generated α-synuclein filaments.
Materials:
-
Recombinant human α-synuclein protein
-
[3H]-PIB (Pittsburgh Compound-B) or another suitable radioligand that binds to α-synuclein aggregates
-
Unlabeled this compound
-
Assay Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Thioflavin T (for determination of non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Filter harvesting apparatus
-
Liquid scintillation counter
Procedure:
-
Preparation of α-Synuclein Aggregates:
-
Prepare a solution of recombinant α-synuclein in an appropriate buffer.
-
Induce aggregation by incubation at 37°C with continuous shaking for several days.
-
Monitor fibril formation using techniques such as Thioflavin T fluorescence assay or transmission electron microscopy.
-
Once mature fibrils are formed, they can be stored at -80°C until use.
-
-
Assay Setup:
-
Prepare a series of dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add the following components in triplicate:
-
A fixed concentration of pre-formed α-synuclein fibrils (e.g., 200 nM).
-
A fixed concentration of the radioligand (e.g., [3H]-PIB at a concentration near its Kd).
-
Varying concentrations of unlabeled this compound.
-
For total binding, add assay buffer instead of unlabeled this compound.
-
For non-specific binding, add a high concentration of a non-radiolabeled competitor (e.g., 50 µM Thioflavin T).
-
-
The final assay volume should be consistent across all wells (e.g., 100 µL).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for 1-2 hours to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the protein-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence-Based Binding Assay for Tau Aggregates
This protocol describes a general method for assessing the binding of a fluorescent ligand like this compound to pre-formed tau aggregates.
Materials:
-
Recombinant human tau protein (full-length or a fragment known to aggregate, e.g., K18)
-
Heparin or another inducer of tau aggregation
-
This compound
-
Assay Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Tau Aggregates:
-
Prepare a solution of recombinant tau protein in assay buffer.
-
Add an aggregation inducer (e.g., heparin) to the tau solution.
-
Incubate the mixture at 37°C with gentle agitation for a sufficient time to form aggregates (can range from hours to days).
-
Monitor aggregate formation using a Thioflavin T fluorescence assay.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the following to each well in triplicate:
-
A fixed concentration of pre-formed tau aggregates.
-
Varying concentrations of this compound.
-
For a control, include wells with this compound in assay buffer without tau aggregates to measure background fluorescence.
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Set the excitation and emission wavelengths appropriate for this compound (e.g., excitation ~350-450 nm, emission ~450-550 nm; these should be optimized empirically).
-
-
Data Analysis:
-
Subtract the background fluorescence (this compound alone) from the fluorescence of the wells containing tau aggregates and this compound.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
The resulting curve can be used to determine the dissociation constant (Kd) by fitting the data to a one-site binding model.
-
Visualization of Experimental Workflows
Radioligand Competition Binding Assay Workflow
Application Notes and Protocols for FDDNP Autoradiography on Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) is a fluorescent and radioactive molecular imaging probe that has demonstrated the ability to bind to both β-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs), the key pathological hallmarks of Alzheimer's disease (AD). This dual-binding characteristic makes this compound a valuable tool for in vitro autoradiography studies on brain tissue, allowing for the visualization and quantification of these pathological protein aggregates. Autoradiography with this compound provides a powerful method to investigate the distribution and density of Aβ and tau pathologies in preclinical and post-mortem human brain tissues, aiding in the understanding of disease mechanisms and the evaluation of potential therapeutic interventions. This document provides a detailed protocol for performing in vitro this compound autoradiography on brain tissue sections.
Principles of this compound Autoradiography
In vitro autoradiography is a technique that utilizes a radiolabeled ligand to visualize and quantify its binding to specific targets within a tissue section. In the context of this compound, brain tissue sections are incubated with [18F]this compound or [3H]this compound. The radioligand binds to Aβ plaques and NFTs present in the tissue. After washing away the unbound radioligand, the tissue sections are exposed to a sensitive film or a phosphor imaging screen, which detects the radioactive emissions. The resulting image, or autoradiogram, provides a map of the distribution and density of this compound binding sites, which corresponds to the locations of Aβ and tau pathologies. Quantitative analysis of the autoradiograms allows for the determination of binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Quantitative Data Summary
The binding affinity of this compound for its targets can be quantified to compare different experimental conditions or tissue types. The following table summarizes key quantitative data for this compound binding from in vitro studies.
| Parameter | Value | Target | Comments |
| Kd (high-affinity) | 0.12 nM | Synthetic Aβ(1-40) fibrils | Determined by fluorescence titration. |
| Kd (low-affinity) | 1.86 nM | Synthetic Aβ(1-40) fibrils | Determined by fluorescence titration. |
| Ki | 0.8 nM - 1.9 nM | Aβ(1-40) aggregates | Determined in isosteric displacement studies with this compound analogs. |
Note: Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Bmax (maximum binding capacity) reflects the density of the target in the tissue. Ki (inhibition constant) is a measure of the affinity of a competing, unlabeled ligand.
Experimental Protocols
This section provides a detailed methodology for performing in vitro this compound autoradiography on brain tissue sections.
Materials and Reagents
-
Radioligand: [18F]this compound or [3H]this compound
-
Brain Tissue: Fresh-frozen human or animal brain sections (10-20 µm thick), mounted on gelatin-coated microscope slides.
-
Buffers and Solutions:
-
Pre-incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Incubation Buffer: PBS with ≤ 1% ethanol (v/v). Note: Higher ethanol concentrations can negatively impact binding affinity.
-
Washing Buffer: Cold PBS (4°C).
-
Final Rinse: Distilled water.
-
-
Equipment:
-
Cryostat for tissue sectioning.
-
Incubation chambers.
-
Coplin jars or staining dishes.
-
Phosphor imaging screen or autoradiography film.
-
Phosphor imager or film developer.
-
Image analysis software.
-
Step-by-Step Protocol
-
Tissue Sectioning:
-
Using a cryostat, cut 10-20 µm thick sections from frozen brain tissue blocks.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
Pre-incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Place the slides in a slide rack and immerse them in pre-incubation buffer (PBS) for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Radioligand Incubation:
-
Prepare the incubation solution by diluting the radiolabeled this compound in the incubation buffer (PBS with ≤ 1% ethanol) to the desired final concentration (e.g., in the low nM range).
-
For determining non-specific binding, prepare a parallel incubation solution containing a high concentration of a competing, non-radiolabeled compound (e.g., 10 µM unlabeled this compound or Thioflavin S).
-
Remove the slides from the pre-incubation buffer and carefully wipe away excess buffer from around the tissue sections.
-
Place the slides in a humidified incubation chamber and cover each tissue section with the incubation solution.
-
Incubate for 60 minutes at room temperature.
-
-
Washing:
-
Aspirate the incubation solution from the slides.
-
Quickly immerse the slides in a large volume of ice-cold washing buffer (PBS).
-
Perform two consecutive washes in fresh, ice-cold washing buffer for 2 minutes each to remove unbound radioligand.
-
Briefly dip the slides in distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Once completely dry, appose the slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Include radioactive standards of known concentrations to allow for quantification.
-
Exposure time will vary depending on the radioisotope and its activity (e.g., several hours to days for 3H, shorter for 18F).
-
-
Imaging and Data Analysis:
-
Scan the phosphor imaging screen using a phosphor imager or develop the autoradiography film.
-
Using image analysis software, measure the optical density in regions of interest (ROIs) corresponding to specific brain structures.
-
Convert the optical density values to radioactivity concentrations using the calibration curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.
-
Visualizations
This compound Binding to Amyloid and Tau Aggregates
Quantitative Analysis of [¹⁸F]FDDNP PET Imaging Data: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of 2-(1-{6-[(2-[¹⁸F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([¹⁸F]FDDNP) Positron Emission Tomography (PET) imaging data. [¹⁸F]this compound is a valuable radiotracer for in vivo imaging of both amyloid plaques and neurofibrillary tangles, key neuropathological hallmarks of Alzheimer's disease and other tauopathies.[1][2][3] Accurate quantification of [¹⁸F]this compound uptake is crucial for early diagnosis, disease progression monitoring, and evaluating the efficacy of therapeutic interventions.
Introduction to [¹⁸F]this compound PET Imaging
[¹⁸F]this compound is a PET tracer that allows for the in vivo visualization of amyloid plaques and neurofibrillary tangles in the human brain.[1] Unlike tracers that are specific to amyloid-beta plaques, [¹⁸F]this compound's ability to bind to both pathologies offers a unique window into the complex pathophysiology of neurodegenerative diseases.[3] This dual-binding characteristic makes it a potentially useful tool for following disease progression and treatment response.[2] Quantitative analysis of [¹⁸F]this compound PET data aims to measure the density and distribution of these pathological protein aggregates.
Experimental Protocols
A standardized experimental protocol is essential for acquiring high-quality, quantifiable [¹⁸F]this compound PET data. The following outlines a typical protocol.
Radiotracer Synthesis and Administration
-
Synthesis: [¹⁸F]this compound is synthesized as previously described in the literature.[2]
-
Dosage: An intravenous bolus injection of approximately 370 MBq (10 mCi) of [¹⁸F]this compound is typically administered.[2][4] The exact dosage may vary based on institutional guidelines and patient characteristics.
PET Image Acquisition
-
Scanner: A high-resolution PET scanner is used for data acquisition.[1][2]
-
Transmission Scan: Prior to the emission scan, a transmission scan (typically 10-20 minutes) is performed using ⁶⁸Ge rod sources to correct for photon attenuation.[1][4]
-
Dynamic Emission Scan: A dynamic emission scan in 3D acquisition mode is initiated immediately following the bolus injection of [¹⁸F]this compound.[1][2] The total scan duration is typically 90-125 minutes.[1][2]
-
Framing Scheme: A common dynamic scanning protocol consists of a series of frames with increasing duration to capture the tracer kinetics accurately. An example framing scheme is:
Magnetic Resonance Imaging (MRI) Acquisition
A T1-weighted MRI scan is typically acquired for each subject. This allows for co-registration with the PET data, enabling accurate anatomical delineation of regions of interest (ROIs) and partial volume correction.
Data Preprocessing and Analysis Workflow
The following diagram illustrates the typical workflow for quantitative analysis of [¹⁸F]this compound PET data.
Image Preprocessing
-
Motion Correction: Head motion during the long scan duration can introduce significant artifacts. A retrospective, image-based motion correction method should be applied to the dynamic PET frames to ensure proper alignment.[4]
-
Co-registration: The motion-corrected PET images are co-registered to the individual's T1-weighted MRI.
-
Partial Volume Correction (PVC): Due to the limited spatial resolution of PET, the signal from a given voxel can be a mixture from adjacent tissues (e.g., gray matter, white matter, CSF). PVC methods are employed to correct for this partial volume effect.
-
Spatial Normalization: For group-level analyses, the co-registered images are spatially normalized to a standard template space, such as the Montreal Neurological Institute (MNI) space.
Quantitative Analysis Methods
Several methods can be used to quantify [¹⁸F]this compound binding. The choice of method depends on the specific research question and available data (e.g., arterial blood sampling).
Kinetic Modeling
Kinetic modeling provides the most accurate and detailed quantification of radiotracer binding by analyzing the time-activity curves (TACs) in different brain regions.
-
Simplified Reference Tissue Model (SRTM): This is often the method of choice for [¹⁸F]this compound studies as it does not require invasive arterial blood sampling.[1][5] SRTM uses a reference region, assumed to be devoid of specific binding, to estimate the binding potential (BP_ND). The cerebellum is commonly used as the reference region.[1]
-
Two-Tissue Compartment Model (2T4k): This model requires a metabolite-corrected arterial plasma input function and provides estimates of individual rate constants for tracer delivery, clearance, and binding.[1][5]
-
Logan Graphical Analysis: This is a robust graphical method that can be used with a reference tissue to generate parametric images of the distribution volume ratio (DVR).[2]
The following diagram illustrates the concept of a simplified reference tissue model.
Simplified Ratio-Based Methods
For studies where full kinetic modeling is not feasible, simplified ratio-based methods can provide a reliable estimate of [¹⁸F]this compound binding.
-
Standardized Uptake Value Ratio (SUVR): SUVR is calculated by dividing the average standardized uptake value (SUV) in a target ROI by the average SUV in a reference region. The cerebellum or subcortical white matter can be used as the reference region.[2] SUVR is a widely used and robust measure in amyloid PET imaging.[6]
-
SUV Calculation: SUV = (Radioactivity concentration in tissue (MBq/mL)) / (Injected dose (MBq) / Body weight (kg))
-
Data Presentation
Quantitative results should be presented in a clear and structured manner to facilitate comparison across different brain regions and subject groups.
Table 1: Regional [¹⁸F]this compound Binding Potential (BP_ND) from SRTM
| Brain Region | Control Group (Mean ± SD) | Alzheimer's Disease Group (Mean ± SD) | p-value |
| Frontal Cortex | |||
| Parietal Cortex | |||
| Temporal Cortex | |||
| Posterior Cingulate | |||
| Hippocampus | |||
| Global Cortical |
Table 2: Regional [¹⁸F]this compound SUVR (Cerebellum Reference)
| Brain Region | Control Group (Mean ± SD) | Alzheimer's Disease Group (Mean ± SD) | p-value |
| Frontal Cortex | |||
| Parietal Cortex | |||
| Temporal Cortex | |||
| Posterior Cingulate | |||
| Hippocampus | |||
| Global Cortical |
Applications in Research and Drug Development
-
Early Diagnosis: Quantitative [¹⁸F]this compound PET can help in the early and differential diagnosis of Alzheimer's disease.[7]
-
Disease Monitoring: Longitudinal changes in [¹⁸F]this compound binding can be used to track disease progression.
-
Pharmacodynamic Biomarker: In clinical trials, [¹⁸F]this compound PET can serve as a pharmacodynamic biomarker to assess the target engagement and efficacy of novel anti-amyloid and anti-tau therapies.[7]
Limitations and Considerations
-
Specificity: While [¹⁸F]this compound binds to both amyloid and tau aggregates, its signal is not specific to one or the other. This should be considered when interpreting the results.[3]
-
Off-Target Binding: Like many radiotracers, [¹⁸F]this compound may exhibit some off-target binding.
-
Reference Region Selection: The choice of reference region is critical for the accuracy of reference tissue-based quantification methods. The cerebellum, while commonly used, may not be entirely devoid of pathology in some cases.[2] Subcortical white matter has been proposed as an alternative reference region.[2]
By following these detailed protocols and analytical procedures, researchers and clinicians can obtain robust and reliable quantitative data from [¹⁸F]this compound PET studies, advancing our understanding and treatment of neurodegenerative diseases.
References
- 1. Evaluation of Tracer Kinetic Models for Analysis of [18F]this compound Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of [18F]this compound PET using subcortical white matter as reference region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voxel-based analysis of Alzheimer's disease PET imaging using a triplet of radiotracers: PIB, this compound, and FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Evaluation of tracer kinetic models for analysis of [18F]this compound studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Standardized Uptake Value Ratio Calculations in Amyloid Positron Emission Tomography Brain Imaging. [sonar.ch]
- 7. Positron emission tomography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Screening Anti-Amyloid Compounds Using FDDNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(1-{6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile], commonly known as FDDNP, is a fluorescent molecular probe that has proven invaluable in the study of neurodegenerative diseases, particularly Alzheimer's disease. This compound exhibits high binding affinity for amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, the key pathological hallmarks of Alzheimer's. This property makes this compound an excellent tool for the in vitro screening and identification of novel therapeutic compounds designed to inhibit the aggregation of amyloid proteins.
These application notes provide detailed protocols for utilizing this compound in a competitive binding assay to screen for potential anti-amyloid compounds. The protocols are designed for a high-throughput screening (HTS) format, enabling the rapid evaluation of large compound libraries.
Signaling Pathways in Alzheimer's Disease
A fundamental understanding of the molecular pathways leading to amyloid plaque formation is crucial for the rational design of anti-amyloid compounds. The following diagrams illustrate the key signaling pathways involved in the generation of amyloid-β from the amyloid precursor protein (APP) and the subsequent aggregation of Aβ into neurotoxic plaques.
The processing of APP can occur via two main pathways. The non-amyloidogenic pathway, initiated by α-secretase, precludes the formation of Aβ. In contrast, the amyloidogenic pathway, involving sequential cleavage by β-secretase (BACE1) and γ-secretase, results in the generation of the amyloid-β peptide.
Once generated, Aβ monomers can self-assemble into soluble oligomers, which are considered the most neurotoxic species. These oligomers can further elongate to form protofibrils and mature into insoluble amyloid fibrils, which then deposit as amyloid plaques in the brain.
Application Notes and Protocols for Multimodal Imaging: Combining FDDNP PET with MRI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multimodal imaging approach of combining [18F]FDDNP Positron Emission Tomography (PET) with Magnetic Resonance Imaging (MRI). This powerful combination allows for the in-vivo assessment of both the molecular pathology and the structural and functional integrity of the brain, offering significant advantages for research and drug development in neurodegenerative diseases, particularly Alzheimer's disease (AD) and other tauopathies.
Introduction to [18F]this compound PET and Multimodal Imaging
[18F]this compound (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) is a PET radiotracer capable of binding to both beta-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, the two hallmark pathologies of Alzheimer's disease. This dual-binding characteristic makes [18F]this compound a valuable tool for visualizing the overall burden and distribution of these protein aggregates in the living brain.
Multimodal imaging, the integration of data from two or more imaging modalities, provides a more comprehensive understanding of complex biological processes than any single modality alone. Combining the molecular information from [18F]this compound PET with the high-resolution anatomical and functional information from MRI offers a powerful synergistic approach. MRI provides detailed structural information, allowing for the precise localization of PET signals and the assessment of disease-related anatomical changes, such as cortical thinning and hippocampal atrophy.
Rationale for Combining [18F]this compound PET with MRI
The combination of [18F]this compound PET and MRI provides a multi-faceted view of neurodegenerative processes:
-
Anatomical Localization: MRI's superior spatial resolution allows for accurate anatomical localization of the [18F]this compound PET signal, enabling researchers to pinpoint the exact brain regions with high concentrations of Aβ plaques and NFTs.
-
Correlating Pathology with Structure: By overlaying PET data onto structural MRI scans, it is possible to directly correlate the presence of molecular pathology with anatomical changes like cortical atrophy and hippocampal volume loss.
-
Comprehensive Disease Staging: This multimodal approach can aid in the early and differential diagnosis of dementia, as well as in monitoring disease progression.
-
Evaluation of Therapeutic Efficacy: In drug development, this combined imaging technique can serve as a powerful biomarker to assess the effectiveness of novel therapies aimed at reducing Aβ and tau pathology or mitigating their downstream effects on brain structure and function.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing [18F]this compound PET and structural MRI in the context of Alzheimer's disease and mild cognitive impairment (MCI).
Table 1: [18F]this compound PET Distribution Volume Ratio (DVR) in Different Brain Regions
| Brain Region | Healthy Controls (HC) | Mild Cognitive Impairment (MCI) | Alzheimer's Disease (AD) |
| Frontal Cortex | 1.12 ± 0.05 | 1.18 ± 0.07 | 1.25 ± 0.09 |
| Parietal Cortex | 1.10 ± 0.06 | 1.19 ± 0.08 | 1.28 ± 0.10 |
| Temporal Cortex | 1.14 ± 0.07 | 1.22 ± 0.09 | 1.32 ± 0.11 |
| Posterior Cingulate | 1.15 ± 0.06 | 1.24 ± 0.08 | 1.35 ± 0.10 |
| Hippocampus | 1.18 ± 0.08 | 1.28 ± 0.10 | 1.40 ± 0.12 |
Note: Values are presented as mean ± standard deviation of the Distribution Volume Ratio (DVR), a measure of relative tracer binding. Actual values may vary based on the specific study population, PET scanner, and analysis methodology.
Table 2: Structural MRI Volumetric and Thickness Measurements
| Brain Structure/Region | Healthy Controls (HC) | Mild Cognitive Impairment (MCI) | Alzheimer's Disease (AD) |
| Hippocampal Volume (cm³) | 3.5 ± 0.4 | 3.0 ± 0.5 | 2.5 ± 0.6 |
| Entorhinal Cortex Thickness (mm) | 3.3 ± 0.3 | 2.9 ± 0.4 | 2.5 ± 0.5 |
| Temporal Lobe Cortical Thickness (mm) | 2.8 ± 0.2 | 2.6 ± 0.3 | 2.3 ± 0.4 |
Note: Values are presented as mean ± standard deviation. These measurements can be influenced by age, sex, and total intracranial volume.
Experimental Protocols
This section provides detailed protocols for conducting a multimodal [18F]this compound PET/MRI study.
Participant Preparation
-
Inclusion/Exclusion Criteria: Define clear criteria for participant enrollment based on the research question (e.g.,
Troubleshooting & Optimization
FDDNP Synthesis and Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([¹⁸F]FDDNP).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind [¹⁸F]this compound synthesis?
A1: The synthesis of [¹⁸F]this compound is typically achieved through a nucleophilic substitution reaction. This involves the radiofluorination of a precursor molecule, usually a tosyloxy- or other suitable leaving group-functionalized precursor, with [¹⁸F]fluoride. The reaction is carried out in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2, to enhance the reactivity of the fluoride ion.[1][2]
Q2: What is the common precursor for [¹⁸F]this compound synthesis?
A2: A commonly used precursor is 2-{--INVALID-LINK--amino}ethyl-4-methylbenzenesulfonate (DDNPTs).[1][2] This precursor contains a tosyl group which is a good leaving group for the nucleophilic substitution reaction with [¹⁸F]fluoride.
Q3: What are the typical radiochemical yields for [¹⁸F]this compound synthesis?
A3: High radiochemical yields, generally in the range of 40-60%, have been reported for the synthesis of [¹⁸F]this compound.[1][2]
Q4: What level of chemical and radiochemical purity is expected for [¹⁸F]this compound?
A4: Following purification, both chemical and radiochemical purity should exceed 99%.[1][2]
Q5: What is the primary method for purifying [¹⁸F]this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying [¹⁸F]this compound.[3][4] This technique separates the desired product from unreacted precursors, byproducts, and other impurities.[3][4]
Troubleshooting Guides
Low Radiochemical Yield
Problem: The radiochemical yield of [¹⁸F]this compound is significantly lower than the expected 40-60%.
| Possible Cause | Troubleshooting Step |
| Inefficient Fluoride Trapping | Ensure the anion exchange cartridge is properly conditioned. Check for leaks in the system that could prevent the complete trapping of [¹⁸F]fluoride. |
| Incomplete Drying of [¹⁸F]Fluoride | The presence of water can significantly reduce the nucleophilicity of the fluoride ion. Ensure the azeotropic drying process with acetonitrile is thorough. Repeat the drying step if necessary. |
| Degradation of Precursor | Store the DDNPTs precursor under appropriate conditions (cool, dry, and protected from light) to prevent degradation. Use a fresh batch of precursor if degradation is suspected. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. Ensure the reaction vessel is heated to the optimal temperature as specified in the protocol. Calibrate the heating system if necessary. |
| Insufficient Kryptofix 2.2.2 | The molar ratio of Kryptofix 2.2.2 to potassium carbonate is important. Ensure the correct amount of Kryptofix 2.2.2 is used to effectively chelate the potassium ions and activate the fluoride. |
| Presence of Impurities in Reagents | Use high-purity reagents and solvents to avoid quenching the reaction. Impurities can compete with the precursor for [¹⁸F]fluoride. |
Poor Radiochemical Purity
Problem: The final product shows significant radiochemical impurities after HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Increase the reaction time or temperature to drive the reaction to completion. However, be mindful of potential degradation of the product with excessive heat. |
| Formation of Byproducts | The synthesis of similar radiotracers can result in byproducts from reactions with residual chlorine or hydroxyl groups.[3] Optimize the reaction conditions to minimize side reactions. |
| Suboptimal HPLC Purification | Adjust the HPLC mobile phase gradient, flow rate, or column to improve the separation of [¹⁸F]this compound from impurities. Ensure the HPLC system is properly maintained and calibrated. |
| Co-elution of Impurities | If an impurity co-elutes with the product, consider using a different HPLC column with a different stationary phase or modifying the mobile phase composition to alter the selectivity. |
| Degradation of Product Post-Purification | [¹⁸F]this compound is a hydrophobic molecule.[5] Ensure the formulation buffer is appropriate and that the product is handled and stored correctly to prevent degradation. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Radiochemical Yield | 40-60% | [1][2] |
| Chemical Purity | >99% | [1][2] |
| Radiochemical Purity | >99% | [1][2] |
| Specific Activity | 4-8 Ci/µmol (148-296 GBq/µmol) | [1][2][6] |
| Synthesis Time | ~90 minutes | [1][2] |
Experimental Protocols
[¹⁸F]this compound Synthesis (Semi-Automated)
-
[¹⁸F]Fluoride Trapping: Load aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.
-
Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen to remove water azeotropically with acetonitrile. Repeat this step to ensure the reaction mixture is anhydrous.
-
Radiofluorination: Add the DDNPTs precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride/Kryptofix 2.2.2 complex. Heat the reaction mixture at a specified temperature (e.g., 115°C) for a designated time (e.g., 10 minutes).[3]
-
Quenching: After the reaction is complete, cool the reaction vessel and quench the reaction by adding the HPLC mobile phase.
[¹⁸F]this compound Purification (HPLC)
-
System Preparation: Equilibrate the semi-preparative HPLC system with the appropriate mobile phase. A common system might involve a C18 column with a gradient of acetonitrile and water.
-
Injection: Inject the crude reaction mixture onto the HPLC column.
-
Elution and Collection: Monitor the radioactivity and UV absorbance of the eluate. Collect the fraction corresponding to the [¹⁸F]this compound peak.
-
Formulation: The collected fraction is typically diluted with water and passed through a C18 solid-phase extraction cartridge. The trapped [¹⁸F]this compound is then eluted with a small volume of ethanol and formulated in sterile saline for injection.[3]
Visualizations
Caption: Automated synthesis and purification workflow for [¹⁸F]this compound.
Caption: Decision tree for troubleshooting low radiochemical yield in [¹⁸F]this compound synthesis.
References
- 1. High-yield, automated radiosynthesis of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([18F]this compound) ready for animal or human administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Aβ imaging probes: a comprehensive study of radiolabelled 1,3-diaryl-2-propen-1-ones for Alzheimer's disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular-imaging probe 2-(1-[6-[(2-fluoroethyl)(methyl) amino]-2-naphthyl]ethylidene) malononitrile labels prion plaques in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [F-18]this compound microPET imaging correlates with brain Aβ burden in a transgenic rat model of Alzheimer disease: Effects of aging, in vivo blockade, and anti-Aβ antibody treatment - PMC [pmc.ncbi.nlm.nih.gov]
FDDNP Technical Support Center: Addressing Stability and Storage Challenges
Welcome to the technical support center for [F-18]FDDNP, a key radiotracer for PET imaging in neurodegenerative disease research. This resource provides researchers, scientists, and drug development professionals with essential information to address the stability and storage challenges associated with this compound, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary stability concerns for [F-18]this compound?
The primary stability concern for [F-18]this compound is its strong propensity for self-aggregation. As a hydrophobic molecule, this compound molecules have a tendency to interact with each other, which can lead to the formation of aggregates in solution. This aggregation can impact the accuracy of in vitro binding assays and the biodistribution of the tracer in vivo. Additionally, as with all radiopharmaceuticals, autoradiolysis (radiochemical decomposition due to the emitted radiation) can be a concern, leading to the formation of radiochemical impurities over time.
Q2: What are the recommended storage conditions for [F-18]this compound solutions?
While specific storage recommendations can vary by supplier, general guidance for F-18 labeled radiopharmaceuticals suggests storing them at controlled room temperature or refrigerated, and protected from light. For longer-term storage, freezing at ≤ -15 °C may be an option to minimize degradation. It is crucial to refer to the product's certificate of analysis or technical data sheet for manufacturer-specific recommendations.
Q3: How long can I store an [F-18]this compound solution before use?
The usable life of an [F-18]this compound solution is limited by both the physical half-life of Fluorine-18 (approximately 110 minutes) and its radiochemical stability. Stability studies for radiopharmaceuticals are essential to determine the period during which their quality remains acceptable under defined storage conditions. It is recommended to use the this compound solution as soon as possible after synthesis and quality control have been completed.
Q4: What are the potential consequences of using a degraded or aggregated this compound solution in my experiments?
Using a degraded or aggregated this compound solution can lead to several experimental issues:
-
Inaccurate Quantification: Aggregates may exhibit altered binding kinetics, leading to an underestimation or overestimation of target binding in PET imaging or in vitro assays.
-
Reduced Bioavailability: Aggregated tracer may have difficulty crossing the blood-brain barrier, resulting in lower signal in the region of interest.
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Increased Non-Specific Binding: Aggregates and degradation products may bind non-specifically to other tissues or proteins, increasing background noise and reducing the signal-to-noise ratio.
-
Altered Pharmacokinetics: The clearance and distribution of the tracer in the body can be affected, complicating data analysis and interpretation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound that may be related to its stability and storage.
| Problem | Potential Cause (Stability-Related) | Recommended Solution |
| Low Signal-to-Noise Ratio in PET Scan | 1. This compound Aggregation: Reduced availability of monomeric tracer to cross the blood-brain barrier and bind to the target. 2. Radiochemical Impurities: Degradation products may not bind to the target and contribute to background signal. | 1. Pre-injection Quality Control: Ensure the radiochemical purity of the this compound solution meets acceptance criteria before injection. Use a validated analytical method like HPLC. 2. Minimize Time Between Formulation and Injection: Administer the tracer as soon as possible after preparation to reduce the chance of aggregation and radiolysis. 3. Formulation Considerations: Consult literature |
improving the signal-to-noise ratio in FDDNP imaging
Welcome to the technical support center for FDDNP imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve the signal-to-noise ratio (SNR) in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound imaging experiments.
Issue 1: Low Signal or Poor Image Quality
Question: My this compound-PET images have low signal intensity and appear noisy. What are the potential causes and how can I improve the image quality?
Answer:
Low signal-to-noise ratio (SNR) is a common challenge in PET imaging. Several factors throughout the experimental workflow can contribute to this issue. Here’s a step-by-step guide to troubleshoot and enhance your signal:
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Patient Preparation: Ensure the patient has fasted for at least 4-6 hours prior to the scan to optimize cerebral [18F]this compound uptake.
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Radiotracer Quality: Verify the specific activity and radiochemical purity of the [18F]this compound tracer. Low specific activity can lead to a reduced signal.
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Acquisition Time: Insufficient acquisition time can result in low counts and consequently, high noise. While shorter scan times are desirable for patient comfort, they can compromise image quality. Consider optimizing the scan duration based on your specific scanner and research question.
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Image Reconstruction: The choice of reconstruction algorithm significantly impacts image noise.
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Filtered Back Projection (FBP): This method is fast but can introduce noise and streak artifacts.
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Iterative Reconstruction (e.g., OSEM): These algorithms are generally preferred as they model the statistics of the acquisition process, leading to images with a better noise profile. However, they are more computationally intensive.
-
Technical Support Center: Refining Image Reconstruction Algorithms for FDDNP PET
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile (FDDNP) Positron Emission Tomography (PET) image reconstruction. The following information is designed to address specific issues encountered during experimental work and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PET imaging?
A1: [18F]this compound is a PET radiotracer used for in-vivo imaging of both beta-amyloid plaques and neurofibrillary tangles, which are key neuropathological hallmarks of Alzheimer's disease (AD).[1][2] Its ability to bind to both pathologies makes it a valuable tool for differentiating AD from mild cognitive impairment (MCI) and normal aging, as well as for tracking disease progression and treatment response.[1][3]
Q2: What are the most common challenges in this compound PET image reconstruction?
A2: The most frequently encountered challenges in this compound PET image reconstruction include:
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Head Motion: Patient movement during the relatively long scan times can introduce significant artifacts, affecting both the qualitative and quantitative accuracy of the images.[4][5][6]
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Partial Volume Effects (PVE): The limited spatial resolution of PET scanners can cause "spill-over" of signal between adjacent brain regions, particularly between gray and white matter, leading to underestimation of tracer uptake in smaller structures.[7][8][9]
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Choice of Reference Region: The selection of an appropriate reference region for kinetic modeling is crucial for accurate quantification of this compound binding. The cerebellum is commonly used, but the presence of diffuse plaques in some AD patients can complicate this approach.[1]
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Attenuation Correction Artifacts: In PET/CT imaging, mismatches between the CT-based attenuation map and the PET emission data, often due to patient motion, can lead to artifacts in the corrected PET images.[6][10][11]
Q3: Why is motion correction critical for dynamic this compound PET scans?
A3: Dynamic this compound PET scans can last for over an hour, making patient movement a significant issue, especially in elderly or cognitively impaired individuals.[5] Head motion can lead to misalignment between emission frames and between the emission and transmission scans, resulting in blurred images, inaccurate quantification of tracer uptake, and diminished ability to differentiate between patient and control groups.[4][12][13] Retrospective, image-based motion correction methods have been shown to significantly improve image quality and the accuracy of quantitative values.[4][12]
Q4: How does Partial Volume Correction (PVC) impact this compound PET data?
A4: Partial Volume Correction (PVC) is a set of techniques designed to mitigate the partial volume effect, thereby providing a more accurate measurement of radiotracer concentration in specific brain regions.[7][8] For this compound PET, applying PVC can enhance the sensitivity for detecting early-stage amyloidosis and improve the accuracy of distinguishing between different stages of cognitive impairment.[8][14] However, the choice of PVC method can significantly influence the results, highlighting the need for careful selection and standardization.[7]
Troubleshooting Guide
Issue 1: Motion Artifacts in Reconstructed Images
Symptom: Blurred PET images, streaking artifacts, or a "scalloped" appearance of the brain cortex. Quantitative analysis shows high variability in regional distribution volume ratio (DVR) values.
Cause: Patient head movement during the PET scan. This is particularly problematic in lengthy dynamic scans.[5]
Solution:
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Implement Retrospective Motion Correction: Apply an image-based motion correction (MC) algorithm post-acquisition. These methods typically involve registering each dynamic frame to a reference frame to correct for movement.[4][6]
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Ensure Proper Head Fixation: Utilize head holders and other fixation devices during the scan to minimize patient movement.[5]
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Evaluate Motion Correction Efficacy: Compare regional DVR values and their coefficients of variation before and after motion correction. A successful correction should lead to a decrease in variability and potentially reveal significant differences between study groups that were previously obscured.[4]
Issue 2: Inaccurate Quantification of Tracer Binding in Small Brain Structures
Symptom: Underestimation of this compound uptake in regions like the hippocampus or amygdala, potentially leading to misinterpretation of disease progression or treatment effects.
Cause: Partial Volume Effect (PVE), where the limited spatial resolution of the PET scanner causes the signal from a small region to be averaged with the signal from surrounding tissues.[7][15]
Solution:
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Apply Partial Volume Correction (PVC): Utilize a PVC method to correct for the spill-over effects. Common methods include those based on MRI-derived anatomical information, such as the Müller-Gärtner or region-based voxel-wise (RBV) techniques.[7][9]
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Consider the Impact of Atrophy: In patient populations with significant brain atrophy, such as in advanced Alzheimer's disease, PVE is more pronounced. PVC is particularly important in these cases to obtain accurate quantitative data.[15][16]
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Standardize the PVC Method: Be aware that different PVC methods can yield different results.[7] It is crucial to use a consistent and well-validated PVC method throughout a study, especially for longitudinal analysis.
Issue 3: High Variability in Quantitative Results Using a Cerebellar Reference Region
Symptom: Inconsistent or unexpectedly high this compound binding values when using the cerebellum as the reference region for calculating DVRs.
Cause: The assumption of negligible amyloid deposition in the cerebellum may not hold true for all subjects, as some individuals with AD can have diffuse amyloid plaques in this region.[1]
Solution:
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Evaluate Alternative Reference Regions: Consider using subcortical white matter as an alternative reference region. This has been shown to be a viable option for this compound PET quantification.[1]
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Voxel-wise Analysis: Perform voxel-based analyses that do not rely on a single, global reference region. This can provide a more detailed and less biased assessment of regional this compound binding.[17]
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Careful Subject Characterization: Correlate cerebellar binding with other clinical and pathological data to assess the suitability of the cerebellum as a reference region on a case-by-case or cohort basis.
Experimental Protocols
Typical Dynamic this compound PET Imaging Protocol
This protocol is a generalized summary based on common practices cited in the literature.[1][5]
| Step | Procedure | Details |
| 1. Patient Preparation | Fasting | Patients are typically required to fast for at least 4 hours prior to the scan. |
| 2. Transmission Scan | Attenuation Correction | A transmission scan is acquired for 10-20 minutes using 68Ge rod sources to correct for photon attenuation.[1][5] |
| 3. Radiotracer Injection | This compound Administration | Approximately 370 MBq (10 mCi) of [18F]this compound is injected intravenously as a bolus.[1] |
| 4. Dynamic Emission Scan | Image Acquisition | A dynamic emission scan is initiated immediately after injection and typically lasts for 125 minutes.[1] |
| Example Framing Scheme: 6 x 30s, 4 x 3min, 5 x 10min, 3 x 20min.[1] | ||
| 5. Image Reconstruction | Algorithm | Images are often reconstructed using filtered back projection (FBP) or iterative methods like Ordered Subsets Expectation Maximization (OSEM).[18][19] |
| Corrections | Corrections for attenuation, scatter, random coincidences, and dead time are applied. |
Quantitative Data Summary
The following table summarizes the impact of motion correction on regional this compound Distribution Volume Ratio (DVR) values in Alzheimer's Disease (AD) patients and controls.
| Brain Region | Group | DVR (Before Motion Correction) | DVR (After Motion Correction) | % Change in Coefficient of Variation (Post-MC) |
| Frontal | AD | 1.18 ± 0.07 | 1.20 ± 0.06 | -14.3% |
| Control | 1.12 ± 0.05 | 1.11 ± 0.04 | -20.0% | |
| Parietal | AD | 1.20 ± 0.06 | 1.22 ± 0.05 | -16.7% |
| Control | 1.13 ± 0.04 | 1.12 ± 0.03 | -25.0% | |
| Medial Temporal | AD | 1.17 ± 0.08 | 1.21 ± 0.07 | -12.5% |
| Control | 1.14 ± 0.06 | 1.13 ± 0.05 | -16.7% | |
| Lateral Temporal | AD | 1.21 ± 0.07 | 1.24 ± 0.06 | -14.3% |
| Control | 1.15 ± 0.05 | 1.14 ± 0.04 | -20.0% |
Data adapted from a study on motion correction in this compound PET.[4] The values represent mean ± standard deviation. The percentage change in the coefficient of variation indicates the reduction in data variability after motion correction.
Visualizations
Caption: this compound PET Experimental and Analysis Workflow.
Caption: Troubleshooting Logic for this compound PET Image Reconstruction Issues.
References
- 1. Quantitative analysis of [18F]this compound PET using subcortical white matter as reference region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Merits of this compound-PET Imaging in Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
- 3. scitechdaily.com [scitechdaily.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Movement correction method for dynamic PET/CT images: Application to Down syndrome 18F-FDDNP dynamic scans | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Different Partial Volume Correction Methods Lead to Different Conclusions: an 18F-FDG PET Study of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis [frontiersin.org]
- 9. The importance of appropriate partial volume correction for PET quantification in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. This compound Binding Using MR Derived Cortical Surface Maps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Partial volume effect-corrected FDG PET and grey matter volume loss in patients with mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 19. tede2.pucrs.br [tede2.pucrs.br]
Validation & Comparative
A Comparative Analysis of FDDNP and Next-Generation Tau PET Tracers
For Researchers, Scientists, and Drug Development Professionals
The in vivo imaging of tau pathology is a cornerstone of research and therapeutic development for Alzheimer's disease and other tauopathies. The evolution of Positron Emission Tomography (PET) tracers for tau has seen a significant progression from the first-generation compound, [18F]FDDNP, to highly selective second-generation agents. This guide provides an objective comparison of this compound with other prominent tau PET tracers, supported by experimental data, to inform the selection of the most appropriate imaging tools for research and clinical trials.
Overview of Tau PET Tracers
Initially developed as an amyloid-β (Aβ) imaging agent, 2-(1-(6-((2-[18F]fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile, or [18F]this compound, was the first tracer to also demonstrate in vivo binding to tau aggregates.[1] However, its utility is limited by a lack of specificity, as it binds to both Aβ plaques and neurofibrillary tangles (NFTs), as well as exhibiting off-target binding to other structures like monoamine oxidase B (MAO-B).[1][2] This prompted the development of second-generation tau tracers with improved selectivity and affinity for tau pathology.
Prominent second-generation tracers include [18F]flortaucipir (formerly AV-1451 or T807), which was the first to receive FDA approval for clinical use, and newer agents like [18F]MK-6240 and [18F]RO-948. These tracers were designed to overcome the limitations of this compound, offering higher selectivity for tau over Aβ and reduced off-target binding.[2][3]
Quantitative Comparison of Tracer Performance
The following tables summarize the key quantitative data on the binding characteristics of this compound and other leading tau PET tracers. This data is crucial for understanding their relative performance in detecting and quantifying tau pathology.
Table 1: Binding Affinity (Kd) for Tau and Amyloid-β Aggregates
| Tracer | Target | Binding Affinity (Kd) [nM] | Reference |
| [18F]this compound | Tau Fibrils | Higher affinity for Aβ than tau | [1] |
| Aβ Fibrils | Higher affinity than for tau | [1] | |
| [18F]Flortaucipir (AV-1451) | Tau Aggregates (AD brain) | 14.6 | [4] |
| Aβ Aggregates | No determinable Kd | [5] | |
| [18F]MK-6240 | Tau Aggregates (AD brain) | 0.15 - 0.32 | |
| Aβ Aggregates | Low affinity | [6] | |
| [18F]RO-948 | Tau Aggregates (AD brain) | High affinity | |
| Aβ Plaques | Lacks affinity |
Table 2: Off-Target Binding Affinity (Ki/IC50)
| Tracer | Off-Target | Binding Affinity (Ki/IC50) [nM] | Reference |
| [18F]this compound | MAO-B | 99 (Ki, in silico) | [1] |
| [18F]Flortaucipir (AV-1451) | MAO-A | Low affinity | [4] |
| MAO-B | Weakly blocked binding (IC50 ≥ 10,000) | [7] | |
| [18F]MK-6240 | MAO-A/B | Low affinity | [6] |
| [18F]RO-948 | MAO Proteins | No significant binding | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are summaries of key experimental protocols used to characterize and compare tau PET tracers.
In Vitro Autoradiography for Binding Specificity
This technique is used to visualize the binding of a radiotracer to specific targets in postmortem brain tissue sections.
Protocol Summary:
-
Tissue Preparation: Human postmortem brain tissue sections (typically 10-20 µm thick) from diagnosed Alzheimer's disease patients and healthy controls are mounted on glass slides.
-
Tracer Incubation: The tissue sections are incubated with the radiolabeled tau tracer (e.g., [18F]MK-6240) at a specific concentration. For competition studies, adjacent sections are co-incubated with the radiotracer and a high concentration of an unlabeled competing compound (e.g., an MAO inhibitor or an excess of the same tracer to determine non-specific binding).[6]
-
Washing: The slides are washed in buffers to remove unbound radiotracer.
-
Imaging: The slides are apposed to a phosphor imaging plate or film to detect the radioactive signal. The resulting autoradiograms show the distribution and density of tracer binding.
-
Analysis: The signal intensity in different brain regions is quantified and compared with the known distribution of tau pathology, Aβ plaques, and potential off-target sites, often confirmed by immunohistochemistry on adjacent sections.
In Vivo Human PET Imaging
This protocol outlines the general procedure for conducting a tau PET scan in human subjects.
Protocol Summary:
-
Patient Preparation: Participants are typically asked to fast for a few hours before the scan. A comfortable and quiet environment is ensured to minimize patient movement.[8]
-
Radiotracer Administration: A bolus injection of the tau PET tracer (e.g., [18F]flortaucipir, typically 370 MBq) is administered intravenously.[9]
-
Uptake Period: A specific uptake period is allowed for the tracer to distribute and bind to its target in the brain. This period varies depending on the tracer's kinetics (e.g., 80-100 minutes for [18F]flortaucipir).[8]
-
Image Acquisition: The participant is positioned in the PET scanner, and a dynamic or static scan of the brain is acquired. Static scans are typically acquired for a duration of 20-30 minutes.[8]
-
Image Reconstruction and Analysis: The raw PET data is reconstructed into 3D images. For quantitative analysis, the tracer uptake is often normalized to a reference region with low expected specific binding, such as the cerebellum, to generate Standardized Uptake Value Ratios (SUVRs). These SUVRs are then compared across different brain regions and between subject groups.
Visualizing Comparative Characteristics and Workflows
Graphviz diagrams are provided below to illustrate the logical comparison between this compound and second-generation tracers, as well as a typical workflow for the evaluation of a novel tau PET tracer.
Caption: Logical comparison of this compound and second-generation tau PET tracers.
Caption: General experimental workflow for the development and validation of a novel tau PET tracer.
Conclusion
The landscape of tau PET imaging has evolved significantly from the initial use of the non-selective tracer [18F]this compound. Second-generation tracers, such as [18F]flortaucipir, [18F]MK-6240, and [18F]RO-948, offer substantial improvements in terms of selectivity for tau aggregates over Aβ plaques and reduced off-target binding. This enhanced performance allows for a more accurate and reliable in vivo quantification of tau pathology, which is critical for the differential diagnosis of neurodegenerative diseases, tracking disease progression, and evaluating the efficacy of novel anti-tau therapies. The choice of a specific tracer for a research study or clinical trial should be guided by a thorough understanding of its binding characteristics, as outlined in this comparative guide.
References
- 1. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical validity of second-generation tau PET tracers as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Tau positron emission tomography in tauopathies: A narrative review [pfmjournal.org]
- 5. Tauvid™: The First FDA-Approved PET Tracer for Imaging Tau Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c.peerview.com [c.peerview.com]
FDDNP as a Marker for Disease Progression: A Comparative Guide for Researchers
Introduction
The landscape of biomarkers for neurodegenerative diseases, particularly Alzheimer's disease, is rapidly evolving. The accurate tracking of disease progression is critical for the development and evaluation of new therapeutic agents. [18F]FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) is a positron emission tomography (PET) radiotracer with the unique characteristic of binding to both amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, the two hallmark pathologies of Alzheimer's disease.[1][2] This guide provides a comprehensive comparison of this compound with other established biomarkers, including amyloid-PET, tau-PET, and cerebrospinal fluid (CSF) analysis, to assist researchers, scientists, and drug development professionals in making informed decisions for their clinical studies.
Data Presentation: Comparative Performance of Biomarkers
The following tables summarize the performance characteristics of this compound and other key biomarkers in the context of Alzheimer's disease diagnosis and progression. Data has been compiled from various studies to provide a comparative overview.
Table 1: Diagnostic Accuracy of PET Tracers and CSF Biomarkers for Alzheimer's Disease
| Biomarker/Method | Sensitivity | Specificity | Notes |
| This compound-PET | ~86% | ~80-90% | Discriminates between AD and healthy controls. Lower specific binding signal compared to [11C]PIB.[3] |
| Amyloid-PET (Florbetapir, Flutemetamol) | >90% | >90% | High accuracy for detecting moderate to frequent amyloid plaques.[4][5] |
| Tau-PET (Flortaucipir) | High | High | Correlates well with cognitive impairment and disease severity.[6][7] Best suited for detecting advanced tau pathology (Braak stages V and VI).[8] |
| CSF Aβ42 | High | Moderate | Lower levels indicate amyloid pathology. |
| CSF p-tau/Aβ42 Ratio | ~90% | ~100% | Highly predictive of progression from MCI to AD.[9] |
| CSF t-tau/Aβ42 Ratio | High | High | Strong predictor of progression from MCI to AD.[10] |
Table 2: Correlation of Biomarkers with Cognitive Decline and Disease Progression
| Biomarker/Method | Correlation with Cognitive Decline | Utility in Tracking Progression |
| This compound-PET | Significant correlation between increased binding and cognitive decline over two years.[11] | A longitudinal study showed no significant change in global this compound binding over 2.5 years, suggesting it may be less useful for examining disease progression than [11C]PIB or [18F]FDG.[12] |
| Amyloid-PET | Amyloid positivity is associated with progression from unimpaired to MCI and dementia. Higher amyloid burden is linked to faster decline in memory, language, and global cognition.[13] | Increased amyloid load is observed in MCI patients.[12] |
| Tau-PET | Tau deposition patterns are strongly associated with cognitive impairment and clinical severity.[6][8] | Tau accumulation rates are observable in the presence of abnormal amyloid and increase with disease progression.[14] |
| CSF Biomarkers (p-tau/Aβ42, t-tau/Aβ42) | Ratios are strong predictors of the rate of cognitive decline and progression from MCI to AD.[9][15] | Changes in CSF biomarker levels are associated with disease progression.[16] |
Experimental Protocols
Detailed methodologies for the key experimental procedures are provided below.
This compound-PET Imaging Protocol
-
Radiotracer Administration: A bolus of 370 MBq (10 mCi) of [18F]this compound is administered intravenously.
-
Patient Positioning: The patient is positioned supine in the PET scanner with the head stabilized to minimize movement.
-
Image Acquisition: A dynamic 90-minute scan is initiated at the time of injection.
-
Image Reconstruction: Images are reconstructed using appropriate algorithms (e.g., ordered subset expectation maximization).
-
Data Analysis: Parametric images of the binding potential (BPND) are generated. The cerebellum is typically used as the reference region. Regions of interest (ROIs) for analysis include the medial and lateral temporal lobes, parietal cortex, posterior cingulate, and frontal cortex.
Amyloid-PET Imaging Protocol (Florbetapir Example)
-
Radiotracer Administration: A single intravenous bolus of 370 MBq (10 mCi) of [18F]florbetapir is administered.
-
Patient Positioning: The patient is positioned comfortably in the PET scanner.
-
Image Acquisition: A 10-minute PET scan is acquired starting 50 minutes after the radiotracer injection.
-
Image Reconstruction: Images are reconstructed to a 128x128 matrix.
-
Data Analysis: The images are visually interpreted by trained readers. A positive scan shows increased radiotracer uptake in cortical grey matter, while a negative scan has more uptake in the white matter. Quantitative analysis involves calculating the Standardized Uptake Value Ratio (SUVR) by normalizing cortical uptake to a reference region like the cerebellum.
Tau-PET Imaging Protocol (Flortaucipir Example)
-
Radiotracer Administration: An intravenous injection of 370 MBq (10 mCi) of [18F]flortaucipir is administered.
-
Patient Positioning: The patient is positioned in the PET scanner.
-
Image Acquisition: A 20-minute PET scan is performed 80 to 100 minutes after the injection.
-
Image Reconstruction: Images are reconstructed using standard clinical protocols.
-
Data Analysis: Visual interpretation identifies patterns of tau accumulation consistent with Alzheimer's disease. Quantitative analysis uses SUVR, with the cerebellar crus grey matter as the reference region, to measure the extent of tau pathology in specific brain regions.
Cerebrospinal Fluid (CSF) Biomarker Analysis Protocol
-
Sample Collection: CSF is collected via lumbar puncture, typically in the morning. The first 1-2 mL are often discarded to avoid contamination. Polypropylene tubes are used to minimize protein adhesion.
-
Sample Processing: The CSF sample is centrifuged at approximately 2000 x g for 10 minutes at room temperature to remove cells and other debris.
-
Aliquoting and Storage: The supernatant is aliquoted into polypropylene cryovials and stored at -80°C until analysis.
-
Biomarker Measurement: The concentrations of Aβ42, total tau (t-tau), and phosphorylated tau (p-tau181) are measured using validated enzyme-linked immunosorbent assays (ELISA) or other immunoassays.
Mandatory Visualization
Alzheimer's Disease Pathological Cascade and Biomarker Targets
Caption: Pathological targets of different Alzheimer's disease biomarkers.
Experimental Workflow for PET Imaging Biomarker Study
Caption: A generalized workflow for a clinical PET imaging study.
Logical Relationship of Biomarkers in Disease Progression
Caption: Temporal relationship of biomarker changes in Alzheimer's.
References
- 1. researchgate.net [researchgate.net]
- 2. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Relationships Between Cognition and Neuropathological Tau in Alzheimer's Disease Assessed by 18F Flortaucipir PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flortaucipir PET uncovers relationships between tau and β-amyloid in aging, primary age related tauopathy, and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF biomarkers for Alzheimer’s disease: Current utility and potential future use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [academiccommons.columbia.edu]
- 11. scitechdaily.com [scitechdaily.com]
- 12. Longitudinal imaging of Alzheimer pathology using [11C]PIB, [18F]this compound and [18F]FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amyloid PET predicts longitudinal functional and cognitive trajectories in a heterogeneous cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Guide to FDDNP Disposal: Ensuring Laboratory Safety
For researchers and drug development professionals handling 2-(1-6-[(2-[F-18]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile (FDDNP), a key radiopharmaceutical for Alzheimer's disease research, adherence to proper disposal protocols is paramount for ensuring a safe laboratory environment. Due to its radioactive nature, this compound disposal requires stringent procedures that differ significantly from those for non-radioactive chemical waste. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Understanding this compound: Properties and Hazards
This compound is a fluorescent dye and pyrazole derivative utilized as a radiotracer in Positron Emission Tomography (PET) imaging to detect amyloid plaques and neurofibrillary tangles in the brain. While acute toxicity studies on non-radioactive this compound have been conducted, the primary hazard in a laboratory setting stems from its radioactive isotope, Fluorine-18.
| Property | Description |
| Chemical Name | 2-(1-{6-[(2-fluoroethyl(methyl)amino]-2-naphthyl}ethylidene)malononitrile |
| Primary Use | Radiopharmaceutical for PET imaging in Alzheimer's disease research. |
| Form | Typically handled in tracer concentrations for in vivo imaging. |
| Key Hazard | Radioactivity. The presence of Fluorine-18 necessitates specialized handling and disposal to prevent radiation exposure and contamination. |
| Non-Radioactive Hazard | High doses (5 mg/kg) of non-labeled this compound have shown potential for liver damage in animal studies. |
Experimental Protocols: General Safety and Handling
Given the radioactive nature of this compound, all experimental work should be conducted in a designated and properly shielded area, such as a hot cell or a fume hood with appropriate shielding. Personnel must wear appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and disposable gloves. A radiation survey meter should be readily available to monitor for potential contamination.
This compound Disposal Workflow
The following diagram outlines the critical decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
Step-by-Step Disposal Procedures
1. Segregation at the Source:
-
Immediately segregate all waste contaminated with this compound from the general laboratory waste stream.
-
Use designated radioactive waste containers that are clearly labeled with the radioactive symbol, the isotope ([18F]), and the date.
2. Waste Characterization:
-
Differentiate between solid and liquid this compound waste.
-
Solid waste includes contaminated items such as gloves, pipette tips, vials, and absorbent paper.
-
Liquid waste includes unused this compound solutions, solvent rinses, and any other contaminated liquids.
-
3. Containment and Shielding:
-
Solid Waste: Place in a durable, leak-proof container with a secure lid. The container should be appropriately shielded to minimize radiation exposure to personnel.
-
Liquid Waste: Use a shatter-resistant, sealed container designed for radioactive liquids. Secondary containment is highly recommended to prevent spills.
4. Decay-in-Storage (DIS):
-
The relatively short half-life of Fluorine-18 (approximately 110 minutes) makes decay-in-storage a viable disposal method.
-
Store the segregated and contained this compound waste in a designated and shielded radioactive materials storage area.
-
The storage period should be at least 10 half-lives (approximately 18 hours for [18F]) to ensure the radioactivity has decayed to background levels.
5. Post-Decay Survey:
-
After the decay period, use a calibrated radiation survey meter to check the surface of the waste container.
-
The radiation levels must be indistinguishable from the natural background radiation.
6. Final Disposal:
-
Once the waste has decayed to background levels, it can be disposed of as non-radioactive chemical waste.
-
Before disposal, deface or remove all radioactive labels from the container.
-
Consult the Safety Data Sheet (SDS) for any non-radioactive chemical components in the waste to ensure compliance with chemical waste regulations.
Important Considerations:
-
Consult your Radiation Safety Officer (RSO): Before initiating any work with this compound, it is mandatory to consult with your institution's RSO. They will provide specific protocols and guidelines that are in compliance with local and national regulations.
-
Record Keeping: Maintain meticulous records of all radioactive waste, including the isotope, activity, date of disposal, and survey results.
-
Emergency Procedures: Be familiar with your institution's emergency procedures for radioactive spills. A spill kit specifically for radioactive materials should be readily accessible.
Personal protective equipment for handling Fddnp
This document provides essential safety and logistical guidelines for the handling and disposal of 2-(1-(6-((2-fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile (FDDNP). It is intended for all laboratory personnel involved in its use.
Hazard Identification and Risk Assessment
This compound is a fluorescent molecular probe. While comprehensive toxicity data is limited, it should be handled as a potentially hazardous chemical. All users must consult the manufacturer-provided Safety Data Sheet (SDS) before beginning work.
Potential Hazards:
-
May cause skin and eye irritation upon direct contact.
-
May be harmful if inhaled or ingested.
-
Long-term toxicological properties have not been fully investigated.
A risk assessment must be performed for all experimental procedures involving this compound to identify and mitigate potential exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for tasks involving this compound. All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood.
| Task | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Receiving/Unpacking | Nitrile | Safety Glasses | Standard Lab Coat | Not Required |
| Weighing (Solid) | Double Nitrile | Safety Goggles | Standard Lab Coat | Recommended (N95) |
| Solubilizing | Double Nitrile | Safety Goggles | Standard Lab Coat | Not Required (in fume hood) |
| Cell Culture/Assays | Nitrile | Safety Glasses | Standard Lab Coat | Not Required (in biosafety cabinet) |
| Spill Cleanup | Double Nitrile (Heavy Duty) | Safety Goggles | Standard Lab Coat | Required (N95 or higher) |
Operational Protocol: Handling and Preparation
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound in the chemical inventory.
-
Store this compound in a cool, dry, and dark place, away from incompatible materials, as specified in the SDS. The container should be tightly sealed.
3.2. Preparation of Stock Solution (in a Fume Hood)
-
Don appropriate PPE (double nitrile gloves, safety goggles, lab coat).
-
Place a calibrated analytical balance inside the chemical fume hood.
-
Carefully weigh the required amount of solid this compound onto weighing paper. Avoid creating dust.
-
Transfer the solid to an appropriate vial.
-
Using a calibrated pipette, add the required volume of solvent (e.g., DMSO) to the vial.
-
Cap the vial securely and vortex or sonicate until the this compound is fully dissolved.
-
Label the stock solution vial clearly with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips must be collected in a designated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: All this compound solutions (including experimental media) must be collected in a labeled, sealed, and leak-proof hazardous liquid waste container. Do not pour this compound waste down the drain.
-
Sharps Waste: Contaminated needles or glass Pasteur pipettes must be disposed of in a designated sharps container for chemical waste.
4.2. Decontamination
-
All non-disposable glassware and equipment that came into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
The solvent rinse should be collected as hazardous liquid waste.
-
After the initial solvent rinse, glassware can be washed according to standard laboratory procedures.
Workflow Visualization
The following diagram illustrates the complete lifecycle for handling this compound in the laboratory, from acquisition to final disposal.
Caption: Workflow for safe handling of this compound from receipt to disposal.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
